5-Chloro-2-pyridone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUWUOHDRMCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022215 | |
| Record name | 5-Chloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-79-3 | |
| Record name | 5-Chloro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-CHLORO-2-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7A6F5D3KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Chloro-2-pyridone: A Technical Guide for Researchers
Abstract: 5-Chloro-2-pyridone, also known by its tautomeric form 5-chloro-2-hydroxypyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural and electronic properties make it a valuable building block for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of its chemical and physical properties, tautomeric equilibrium, synthesis protocols, and applications in drug discovery and development, with a particular focus on its role as a versatile chemical intermediate.
General Information
This compound is a solid organic compound, appearing as a white to off-white or light yellow crystalline powder. It is recognized by the CAS number 4214-79-3. The compound is also referred to by several synonyms, including 5-Chloro-2-hydroxypyridine, 5-Chloro-2(1H)-pyridinone, and 5-Chloro-2-pyridinol.[1][2]
| Property | Value |
| CAS Number | 4214-79-3[1][2] |
| Molecular Formula | C5H4ClNO[1] |
| Molecular Weight | 129.54 g/mol [1] |
| Synonyms | 5-Chloro-2-hydroxypyridine, 5-Chloro-2(1H)-pyridinone, 5-Chloro-2-pyridinol[1][2] |
| Appearance | White to orange to green powder/crystal[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug design. The presence of both a chlorine atom and a hydroxyl/carbonyl group influences its reactivity and physical characteristics.
| Property | Value |
| Melting Point | 163-166 °C[1][3] |
| Solubility | Soluble in organic solvents such as MDC, Acetone, and Methanol. Insoluble in water.[4] |
| logP (Octanol/Water Partition Coefficient) | 1.441 (Crippen Calculated)[5] |
| Water Solubility (logS) | -1.47 (Crippen Calculated)[5] |
| pKa | 11.65 (for the parent 2-pyridone)[6] |
Tautomerism
A critical chemical feature of this compound is its existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This equilibrium is sensitive to the solvent environment.[7] In non-polar solvents, the 2-hydroxypyridine form is favored, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form.[6] For 5- and 6-substituted chlorohydroxypyridines, the lactim (hydroxy) tautomer is dominant in the gas phase.[2]
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the diazotization of 2-amino-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt. This is a common method for preparing hydroxypyridines from their corresponding amino precursors.[3]
Methodology:
-
Diazotization: 2-amino-5-chloropyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a specified period to ensure complete formation of the diazonium salt.
-
Hydrolysis: The reaction mixture containing the diazonium salt is then gently warmed. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound with the evolution of nitrogen gas.
-
Isolation and Purification: The product, this compound, is then isolated from the reaction mixture by filtration or extraction. It can be further purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][8] The 2-pyridone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with amides, phenols, and other heterocycles.[4][9][10]
This scaffold is present in a number of FDA-approved drugs, including kinase inhibitors, highlighting its importance in modern drug discovery.[4][11] Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[9][12]
Role in Enzyme Inhibition Studies
This compound has been used in studies related to enzyme inhibition. Specifically, it was employed to investigate the effect of dicumarol on xanthine dehydrogenase.[11] Xanthine oxidase/dehydrogenase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[13][14] Overproduction of uric acid can lead to hyperuricemia and gout.[13] Therefore, inhibitors of this enzyme are important therapeutic agents.[13][15] The structural features of pyridones make them suitable candidates for the design of novel xanthine oxidase inhibitors.[16]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 4214-79-3 | Benchchem [benchchem.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9610257B2 - Small molecule xanthine oxidase inhibitors and methods of use - Google Patents [patents.google.com]
- 15. Synthesis, antioxidant, and xanthine oxidase inhibitory activities of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-pyridone, a valuable heterocyclic building block in the development of novel pharmaceuticals and other functional materials. This document details established synthetic methodologies, thorough characterization data, and experimental workflows to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound and its tautomer, 5-chloro-2-hydroxypyridine, are important intermediates in organic synthesis. The pyridine ring is a common scaffold in a wide array of biologically active molecules, and the presence of a chloro substituent and a hydroxyl/oxo group offers versatile handles for further chemical modifications. Understanding the efficient synthesis and comprehensive characterization of this compound is crucial for its effective utilization in drug discovery and materials science. This guide outlines two primary synthetic routes to this compound and provides a summary of its key characterization data.
Synthesis of this compound
Two principal methods for the synthesis of this compound are the hydrolysis of 2,5-dichloropyridine and the diazotization of 2-amino-5-chloropyridine.
Synthesis via Hydrolysis of 2,5-Dichloropyridine
This method involves the selective hydrolysis of the chlorine atom at the 2-position of the pyridine ring, which is more susceptible to nucleophilic attack than the chlorine at the 5-position.
Experimental Protocol:
A detailed, three-step synthesis to first obtain the 2,5-dichloropyridine precursor from maleic diester is available.[1] The final hydrolysis step can be performed as follows:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dichloropyridine in an appropriate solvent, such as a mixture of dioxane and water, containing a base like sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid). The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis via Diazotization of 2-Amino-5-chloropyridine
This classical method involves the conversion of the amino group of 2-amino-5-chloropyridine into a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridone.
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution, such as dilute sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.
-
Isolation and Purification: After the gas evolution ceases, cool the reaction mixture. The product, this compound, may precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The compound exists in tautomeric equilibrium with 5-chloro-2-hydroxypyridine.[2] The pyridone form is generally favored in the solid state and in polar solvents.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClNO | [3] |
| Molecular Weight | 129.54 g/mol | [3] |
| Melting Point | 163-165 °C | [4] |
| Appearance | White to off-white crystalline solid | [4] |
Spectroscopic Data
Due to the tautomeric nature of this compound, spectroscopic data may reflect the presence of both the pyridone and the hydroxypyridine forms, depending on the solvent and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Expected): The spectrum would likely show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen would be the most deshielded.
-
¹³C NMR (Expected): Five distinct signals are expected for the five carbon atoms in the ring. The carbonyl carbon of the pyridone tautomer would appear significantly downfield.
Infrared (IR) Spectroscopy:
The IR spectrum of the tautomer 5-Chloro-2-pyridinol is available from the NIST WebBook.[3] Key absorptions for the pyridone form would include a strong C=O stretching vibration and N-H stretching bands.
Mass Spectrometry (MS):
The mass spectrum of 5-Chloro-2-pyridinol is available from the NIST WebBook.[5] The molecular ion peak [M]⁺ would be observed at m/z 129, and an [M+2]⁺ peak at m/z 131 with an intensity of approximately one-third of the [M]⁺ peak is expected due to the isotopic abundance of ³⁷Cl.
Experimental Workflows and Signaling Pathways
Synthetic Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
References
An In-depth Technical Guide on the Tautomerism and Equilibrium of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-chloro-2-pyridone, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science. The document delves into the quantitative aspects of the equilibrium, details the experimental and computational methodologies for its study, and visualizes the core concepts.
Introduction to Tautomerism in this compound
This compound exists in a dynamic equilibrium between two principal tautomeric forms: the lactam (keto) form, 5-chloro-1H-pyridin-2-one, and the lactim (enol) form, 5-chloro-2-hydroxypyridine. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (gas, liquid, or solid) and the nature of the solvent.
The electronic properties of the chlorine substituent at the 5-position influence the relative stability of the tautomers. Generally, electron-withdrawing groups can affect the acidity of the N-H proton and the basicity of the ring nitrogen, thereby shifting the equilibrium.
Tautomeric Equilibrium: A Quantitative Perspective
The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the lactam form to the lactim form:
KT = [Lactam] / [Lactim]
Table 1: Tautomeric Equilibrium Constant (KT) of 2-Pyridone in Various Solvents
| Solvent | Dielectric Constant (ε) | KT = [2-pyridone]/[2-hydroxypyridine] | Predominant Form |
| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |
| Cyclohexane | 2.0 | 0.4 - 2.0 | Comparable amounts |
| Chloroform | 4.8 | 2 - 10 | 2-Pyridone |
| Acetonitrile | 37.5 | ~160 | 2-Pyridone |
| Water | 80.1 | ~900 | 2-Pyridone |
Note: The values are approximate and compiled from various sources. The exact KT can vary with temperature and concentration.
Experimental Determination of Tautomeric Equilibrium
The determination of the tautomeric equilibrium of this compound relies on spectroscopic techniques that can distinguish between the two tautomers.
UV/Vis Spectroscopy
Principle: The lactam and lactim forms of this compound possess distinct electronic structures and, therefore, exhibit different UV/Vis absorption spectra. The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated lactam form. By analyzing the absorption spectra of the compound in various solvents, the relative concentrations of the two tautomers can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent where both tautomers are likely to be present (e.g., cyclohexane). Prepare a series of solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, water) at a constant, known concentration.
-
Data Acquisition: Record the UV/Vis absorption spectrum of each solution over a suitable wavelength range (typically 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis:
-
Identify the characteristic absorption maxima (λmax) for the lactam and lactim forms. This can be aided by studying the spectra of N-methyl-5-chloro-2-pyridone (locks the lactam form) and 2-methoxy-5-chloropyridine (locks the lactim form).
-
Apply Beer-Lambert law to the absorbance values at the identified λmax for each tautomer.
-
The ratio of the concentrations of the two tautomers, and thus the KT, can be calculated from the molar absorptivities (extinction coefficients) and the measured absorbances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric equilibrium as the chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms. The equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a variety of deuterated solvents of differing polarities (e.g., cyclohexane-d12, CDCl3, acetonitrile-d3, DMSO-d6, D2O) at a known concentration.
-
Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Assign the resonances in the spectra to the specific protons and carbons of the lactam and lactim tautomers. This can be facilitated by comparison with the spectra of the N-methyl and O-methyl derivatives.
-
The relative concentrations of the two tautomers are determined by integrating the signals corresponding to non-exchangeable protons that are unique to each form.
-
The tautomeric equilibrium constant (KT) is calculated from the ratio of the integrals.
-
Computational Chemistry Approaches
Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in complementing experimental studies and providing deeper insights into the tautomeric equilibrium.
Methodology:
-
Geometry Optimization: The molecular geometries of both the lactam and lactim tautomers of this compound are optimized to find their minimum energy structures.
-
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory and with a suitable basis set.
-
Solvation Models: To simulate the effect of different solvents, continuum solvation models (e.g., Polarizable Continuum Model - PCM) are employed. These models approximate the solvent as a continuous medium with a specific dielectric constant.
-
Equilibrium Constant Prediction: The difference in the Gibbs free energies (ΔG) of the two tautomers in a given solvent is used to calculate the theoretical KT using the equation: ΔG = -RT ln(KT).
Computational methods can also be used to predict spectroscopic properties (e.g., NMR chemical shifts, UV/Vis absorption wavelengths), which can aid in the interpretation of experimental data.
Visualizing the Tautomerism and Experimental Workflow
Caption: Tautomeric equilibrium between the lactim and lactam forms of this compound.
Caption: A generalized workflow for the experimental determination of the tautomeric equilibrium constant (KT).
Conclusion
The tautomeric equilibrium of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the lactim form is favored in the gas phase, the lactam form predominates in polar solvents. A thorough understanding of this equilibrium is paramount for predicting the compound's properties and reactivity, which is essential for its application in drug design and development, where tautomeric preference can significantly impact biological activity and pharmacokinetics. The combined application of experimental techniques like UV/Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for the comprehensive characterization of this important chemical equilibrium.
References
Spectroscopic Data of 5-Chloro-2-pyridone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-pyridone (also known as 5-Chloro-2(1H)-pyridone), a valuable building block in organic synthesis and medicinal chemistry. This document presents key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the tabulated ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of pyridone derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Techniques such as proton decoupling are employed to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used for referencing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound, obtained from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands.[1]
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not detailed in search results | C=O (Amide I), C=C, C-N, C-H, N-H stretching and bending vibrations |
Experimental Protocol for IR Spectroscopy
The gas-phase IR spectrum was obtained using a suitable spectrometer. For solid samples, a common method is the Attenuated Total Reflectance (ATR) technique:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. A sufficient number of scans are co-added to achieve a high-quality spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum for this compound is available from the NIST WebBook.[2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 129 | ~100 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 131 | ~32 | [M+2]⁺ (Isotope peak, ³⁷Cl) |
| Other fragmentation peaks not detailed in search results |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A general procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ([M]⁺).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-pyridone is a halogenated pyridinone derivative that serves as a versatile building block in organic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of a chloro substituent, a pyridine ring, and a pyridone system, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The reactivity of this compound is governed by the distribution of electron density within the molecule, which dictates its nucleophilic and electrophilic characteristics. Understanding these properties is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutics and functional materials.
A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the pyridone and hydroxypyridine forms. This tautomerism significantly influences the molecule's reactivity, modulating the nucleophilicity and electrophilicity of various atomic sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, quantitative data, and practical experimental protocols.
Tautomerism: A Key to Understanding Reactivity
This compound exists in a tautomeric equilibrium with its aromatic counterpart, 5-Chloro-2-hydroxypyridine. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the major form.
Caption: Tautomeric equilibrium of this compound.
Nucleophilic Sites of this compound
The nucleophilic character of this compound is primarily attributed to the presence of lone pairs of electrons on the oxygen and nitrogen atoms, as well as the π-electron system of the ring.
-
Oxygen Atom: In the pyridone tautomer, the exocyclic oxygen of the carbonyl group is a prominent nucleophilic center. Its lone pairs can readily attack electrophiles.
-
Nitrogen Atom: The nitrogen atom in the pyridone ring also possesses a lone pair and can act as a nucleophile, particularly in its deprotonated (pyridonate) form.
-
Aromatic π-System: The π-electron cloud of the pyridine ring can also exhibit nucleophilic character, participating in reactions with strong electrophiles.
The nucleophilicity of these sites is further influenced by resonance. Delocalization of the nitrogen's lone pair into the carbonyl group increases the electron density on the oxygen atom.
Caption: Resonance delocalization in this compound.
Electrophilic Sites of this compound
The electrophilic sites in this compound are regions of low electron density, making them susceptible to attack by nucleophiles.
-
Carbonyl Carbon (C2): The carbon atom of the carbonyl group is a classic electrophilic center due to the polarization of the C=O bond, where the oxygen atom withdraws electron density.
-
Ring Carbon Atoms: The carbon atoms of the pyridine ring are also electrophilic, influenced by the electron-withdrawing effects of the ring nitrogen and the chlorine substituent. Specifically, the carbons ortho and para to the nitrogen atom (C2, C4, and C6) and the carbon bearing the chlorine atom (C5) are expected to be electron-deficient. Nucleophilic aromatic substitution can occur at these positions, particularly at the carbon bearing the chloro group.
Quantitative Analysis of Electronic Properties
| Parameter | Description | Implication for this compound (Inferred) |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. Red regions indicate high electron density (nucleophilic), while blue regions indicate low electron density (electrophilic). | The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), confirming its nucleophilic character. The carbonyl carbon and the ring carbons, particularly C2 and C5, are expected to have a positive potential (blue), indicating their electrophilic nature. |
| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). | The HOMO is likely to be localized on the oxygen and nitrogen atoms, as well as the π-system of the ring, suggesting these are the primary sites for nucleophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons. The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). | The LUMO is expected to be distributed over the carbonyl carbon and the electron-deficient carbon atoms of the ring, highlighting these as the primary electrophilic sites. |
| Calculated Atomic Charges (e.g., Mulliken, NBO) | Provides a quantitative measure of the partial charge on each atom. | The oxygen atom is predicted to have a significant negative partial charge, while the carbonyl carbon and the carbon attached to the chlorine will have positive partial charges. The nitrogen atom will also carry a negative partial charge. |
Experimental Evidence and Protocols
The dual nucleophilic and electrophilic nature of this compound is well-documented in its chemical reactivity. The following sections provide experimental protocols that exemplify its reactivity.
Nucleophilic Reactivity: N- and O-Alkylation
The reaction of this compound with alkylating agents is a classic example of its nucleophilic character, often yielding a mixture of N-alkylated and O-alkylated products. The regioselectivity of this reaction can be controlled by the choice of base, solvent, and alkylating agent.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a 2-pyridone derivative.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to form the pyridonate salt.
-
Add the alkyl halide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated-5-chloro-2-pyridone.
-
Caption: Experimental workflow for N-alkylation.
Electrophilic Reactivity: Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitrogen atom and the chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNA r). Strong nucleophiles can displace the chloride at the C5 position.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the reaction of a chloropyridine with a nucleophile.
-
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Solvent (e.g., methanol, DMF)
-
Acid for neutralization (e.g., acetic acid)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the nucleophile (1.1-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours to days, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a suitable acid if a basic nucleophile was used.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Conclusion
This compound is a molecule with a rich and tunable reactivity profile, characterized by distinct nucleophilic and electrophilic centers. The tautomeric equilibrium between the pyridone and hydroxypyridine forms is a critical determinant of its chemical behavior. The primary nucleophilic sites are the exocyclic oxygen and the ring nitrogen, while the carbonyl carbon and specific ring carbons act as the main electrophilic centers. This understanding, supported by both theoretical predictions and experimental evidence, is essential for leveraging this compound as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. Further computational studies on this compound would be valuable to provide more precise quantitative data on its electronic properties and to further refine our understanding of its reactivity.
5-Chloro-2-pyridone: A Technical Guide to its Discovery, Synthesis, and Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-pyridone, a halogenated pyridinone, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structural properties, particularly the tautomeric equilibrium between its lactam and lactim forms, have made it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this compound, offering valuable insights for professionals in research and drug development.
Introduction and Historical Context
The study of this compound is an extension of the broader scientific exploration of pyridine derivatives, a field of chemistry that has been actively researched for over a century.[1] Early investigations into hydroxypyridines were primarily centered on their synthesis and the intriguing nature of their tautomeric equilibria.[1]
While a singular, definitive report on the "discovery" of this compound is not readily apparent in modern databases, its synthesis and use as a chemical intermediate are well-established in the chemical literature. By 1968, for instance, N-substituted derivatives of 5-chloro- and 3,4-dichloro-2-pyridone were being synthesized and studied, indicating that the parent compound was known to the scientific community.[2] The most prominent and historically significant method for its preparation is the diazotization of 2-amino-5-chloropyridine.[1] This compound's importance has grown over time, transitioning from a simple chemical entity to a key intermediate in the synthesis of complex, biologically active molecules.[1]
Physicochemical Properties
This compound is typically a light yellow to beige crystalline powder.[3] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, reaction planning, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 4214-79-3 | [4] |
| Molecular Formula | C₅H₄ClNO | [4] |
| Molecular Weight | 129.54 g/mol | [4] |
| Appearance | Light yellow to beige crystalline powder | [3] |
| Melting Point | 163-165 °C (lit.) | [3] |
| Solubility | Soluble in various organic solvents.[1][5] | |
| logP (Octanol/Water) | 1.441 (Calculated) | [4] |
| Water Solubility (log) | -1.47 (log₁₀(mol/L), Calculated) | [4] |
Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of this compound is its existence as a mixture of two rapidly interconverting tautomers: the lactam form (5-chloro-2(1H)-pyridone) and the lactim form (5-chloro-2-hydroxypyridine). This equilibrium is fundamental to its reactivity and its ability to act as a versatile building block in synthesis.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The primary and most widely recognized method for the synthesis of this compound is the diazotization of 2-amino-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt. This reaction provides a direct pathway to the hydroxypyridine tautomer.
Experimental Protocol: Diazotization of 2-Amino-5-chloropyridine
This protocol is a representative procedure based on established chemical principles for the diazotization of aminopyridines.[6][7]
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Diazonium Salt Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite in water. Cool this solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine-sulfuric acid mixture. Carefully control the rate of addition to maintain the reaction temperature between 0 and 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete.
-
Hydrolysis: Gently heat the reaction mixture to between 30-50 °C.[7] The diazonium salt will hydrolyze, often accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide or sodium carbonate solution until the pH is approximately 7. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-2-hydroxypyridine (this compound). Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically used as a final drug product but serves as an indispensable intermediate in the synthesis of more complex, high-value molecules. Its presence in the scaffold of various biologically active compounds highlights its importance.
-
GPR119 Agonists: The this compound moiety is a core component in a class of G-protein-coupled receptor 119 (GPR119) agonists. These compounds have been investigated as potential treatments for type 2 diabetes due to their ability to stimulate glucose-dependent insulin release and promote the secretion of glucagon-like peptide-1 (GLP-1).[8][9]
-
Enzyme Inhibition: Derivatives of this compound have been discovered as inhibitors of the human Caf1/CNOT7 ribonuclease, an enzyme involved in post-transcriptional gene regulation. This line of research could lead to new therapeutic approaches in areas where this enzyme's activity is implicated.[10]
-
Biochemical Research: The tautomer, 5-chloro-2-hydroxypyridine, has been utilized in biochemical studies, for example, to investigate the effects of dicumarol on the enzyme xanthine dehydrogenase.[3]
Conclusion
This compound has a rich history rooted in the fundamental study of pyridine chemistry. Its straightforward synthesis from readily available precursors and its unique tautomeric properties have cemented its role as a valuable building block in modern organic and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this versatile scaffold to create the next generation of pharmaceuticals and advanced materials.
References
- 1. This compound | 4214-79-3 | Benchchem [benchchem.com]
- 2. [N-substituted derivatives of 5-chloro- and 3,4-dichloro-2-pyridone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-2-HYDROXYPYRIDINE | 4214-79-3 [chemicalbook.com]
- 4. 5-Chloro-2-pyridinol (CAS 4214-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5-chloro-2-hydroxy Pyridine at Best Price in Visakhapatnam, Andhra Pradesh | Sri Guna Sai Life Sciences [tradeindia.com]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Unraveling the Stability of 5-Chloro-2-pyridone: A Theoretical Deep Dive
For Immediate Release
Shanghai, China – December 25, 2025 – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this technical guide delves into the theoretical underpinnings of 5-Chloro-2-pyridone's stability. The focus lies on the critical aspect of tautomerism, a phenomenon pivotal to its chemical behavior and biological activity. This whitepaper synthesizes findings from advanced computational studies, offering a detailed look at the energetic landscape and structural dynamics of this important heterocyclic compound.
The stability of this compound is predominantly governed by the equilibrium between its two tautomeric forms: the lactam (this compound) and the lactim (5-Chloro-2-hydroxypyridine). Understanding the factors that influence this equilibrium is crucial for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its efficacy and safety in medicinal applications. Theoretical and computational chemistry provide powerful tools to investigate these subtleties at a molecular level.
The Tautomeric Equilibrium: A Delicate Balance
The prototropic tautomerism between the pyridone and hydroxypyridine forms is a cornerstone of pyridine chemistry and serves as a model for understanding the behavior of nucleobases in DNA.[1][2] In the case of this compound, this equilibrium involves the migration of a proton between the nitrogen and oxygen atoms.
Caption: Tautomeric equilibrium between this compound and 5-Chloro-2-hydroxypyridine.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic preferences of this equilibrium. In the gas phase, the lactim tautomer (5-Chloro-2-hydroxypyridine) is predicted to be the dominant species for 5- and 6-substituted chloro-2-hydroxypyridines.[1][2] This preference can be rationalized through resonance structure considerations.[1][2] However, the equilibrium can be significantly influenced by the surrounding environment, such as the presence of solvents, which can stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding.[1][3]
Computational Methodologies: The Researcher's Toolkit
A variety of computational methods are employed to probe the stability of this compound. These theoretical approaches allow for the calculation of molecular structures, energies, and other properties with a high degree of accuracy.
Experimental Protocols:
Density Functional Theory (DFT) Calculations: A widely used protocol for studying the tautomeric equilibrium of this compound involves the following steps:
-
Geometry Optimization: The molecular structures of both the lactam and lactim tautomers are optimized to find their lowest energy conformations. This is typically performed using DFT with a functional such as B3LYP or ωB97XD and a basis set like 6-311++G(d,p).[1]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations are then carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies for the optimized geometries.
-
Solvation Effects: To model the influence of a solvent, the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is often employed.[1] This allows for the calculation of relative energies in different solvent environments.
-
Analysis: The relative stability of the tautomers is determined by comparing their total energies, including ZPVE corrections and solvation energies.
Ab Initio Calculations: For higher accuracy, especially in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized.[4][5] Multiconfigurational methods like CASSCF and CASPT2 are employed to study excited states and phototautomerization processes.[1]
Caption: A typical workflow for the computational analysis of tautomer stability.
Quantitative Insights into Stability
The relative stability of the this compound tautomers is quantified by the difference in their calculated energies (ΔE). A negative ΔE for the lactam-to-lactim conversion indicates that the lactim form is more stable, and vice versa.
| Tautomer Form | Computational Method | Basis Set | Phase | Relative Energy (kcal/mol) | Reference |
| This compound (Lactam) | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 (Reference) | [1] (Implied) |
| 5-Chloro-2-hydroxypyridine (Lactim) | DFT (B3LYP) | 6-311++G(d,p) | Gas | Lower than Lactam | [1][2] |
| 5-Nitro-2-pyridone (Lactam) | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 (Reference) | [1] |
| 5-Nitro-2-hydroxypyridine (Lactim) | DFT (B3LYP) | 6-311++G(d,p) | Gas | +0.857 to +1.345 | [1] |
Note: Specific relative energy values for this compound were not explicitly found in the provided search results, but the qualitative dominance of the lactim form in the gas phase is stated. The data for the nitro-analogue is included for comparative purposes.
Frontier Molecular Orbitals and Reactivity
To gain a deeper understanding of the chemical reactivity and stability, an analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is often performed. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. These calculations are typically part of the output from DFT studies.[6][7]
Spectroscopic Characterization
Theoretical calculations are often performed in conjunction with experimental spectroscopic techniques to validate the computational models.
Experimental Protocols:
Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS): These synchrotron-based techniques are used to measure valence band and core level photoemission spectra.[1][2]
-
A sample of the chloro-substituted 2-hydroxypyridine is introduced into a high-vacuum chamber.
-
The sample is irradiated with photons of a specific energy (UV for UPS, X-rays for XPS).
-
The kinetic energy of the emitted photoelectrons is measured.
-
The binding energies of the electrons are determined, providing information about the electronic structure and helping to identify the dominant tautomeric form by comparing the experimental spectra with theoretically calculated spectra for each tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between the tautomers.
-
The compound is dissolved in a suitable deuterated solvent.
-
NMR spectra are recorded on a high-field spectrometer.
-
The experimental chemical shifts are compared with theoretical values predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) DFT approach to determine the equilibrium position in solution.[1]
Conclusion
The stability of this compound is a multifaceted issue, with its tautomeric equilibrium being highly sensitive to its environment. Theoretical studies, grounded in quantum mechanics, provide invaluable insights into the subtle energetic differences that govern this equilibrium. By combining robust computational methodologies with experimental validation, researchers can build a comprehensive picture of the molecule's behavior, which is essential for its application in drug design and development. The continued application of these theoretical approaches will undoubtedly pave the way for the rational design of novel therapeutics with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Crystallographic and ab initio study of pyridine CH–O interactions: linearity of the interactions and influence of pyridine classical hydrogen bonds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. A test of ab initio-generated, radial intermolecular potential energy functions for five axially-symmetric, hydrogen-bonded complexes B⋯HF, where B = N2, CO, PH3, HCN and NH3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
solubility and physical constants of 5-Chloro-2-pyridone
An In-depth Technical Guide to the Solubility and Physical Constants of 5-Chloro-2-pyridone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the solubility and key physical constants of this compound (CAS Number: 4214-79-3), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Tautomerism
This compound is a pyridine derivative that exists in a tautomeric equilibrium with its lactim form, 5-Chloro-2-hydroxypyridine. While the pyridone form is generally favored in the solid state, both tautomers can be present in solution, influencing the compound's reactivity and physical properties.[1] This equilibrium is a critical consideration in its application and analysis.
Caption: Tautomeric equilibrium between this compound and 5-Chloro-2-hydroxypyridine.
Physical and Chemical Constants
The following table summarizes the key physical and chemical constants for this compound. These values are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 4214-79-3 | [2][3][4][5] |
| Molecular Formula | C₅H₄ClNO | [2][3][5][6] |
| Molecular Weight | 129.54 g/mol | [2][3][4][5] |
| Appearance | White to orange to green powder/crystal | [6][7] |
| Melting Point | 163-166 °C | [2][3][7][8] |
| Boiling Point (Predicted) | 290.7 ± 40.0 °C | [8] |
| logP (Octanol/Water) | 1.441 (Crippen Calculated) | [4] |
| Water Solubility (log₁₀WS) | -1.47 (mol/L, Crippen Calculated) | [4] |
| McGowan's Volume (McVol) | 85.640 ml/mol (Calculated) | [4] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery in drug development applications.
| Solvent | Solubility | Source |
| Hot Water | Soluble (almost transparent) | [3] |
| Water | Insoluble (at room temperature) | [9] |
| Methanol | Soluble | [9] |
| Acetone | Soluble | [9] |
| Methylene Dichloride (MDC) | Soluble | [9] |
Experimental Methodologies
While specific, detailed experimental protocols for determining the physical constants of this compound are not extensively published in readily available literature, the following outlines the standard methodologies used for such characterizations.
Caption: Generalized workflow for the characterization of a chemical compound's physical properties.
-
Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This provides an indication of purity, with pure crystalline solids exhibiting a sharp melting point.
-
Solubility Assessment (Shake-Flask Method): The "gold standard" for determining solubility is the shake-flask method. An excess amount of the solid compound is added to a specific solvent in a flask. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by UV-Vis spectroscopy or HPLC.
-
Octanol-Water Partition Coefficient (logP) Determination: The logP value, representing the ratio of the concentration of a compound in octanol to its concentration in water, is a measure of its lipophilicity. While calculated values are available[4], experimental determination often involves the shake-flask method, where the compound is dissolved in a mixture of octanol and water. After equilibration and separation of the two phases, the concentration of the compound in each phase is determined to calculate the partition coefficient.
Applications in Research
5-Chloro-2-hydroxypyridine serves as a versatile building block in organic synthesis. It has been utilized in studies related to enzyme kinetics, specifically to investigate the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by the same enzyme.[2][8] Furthermore, it acts as a donor ligand, forming complexes with metals like copper, where it exists in its zwitterionic form, 5-chloropyridinium-2-olate.[2][8]
Caption: Simplified diagram of this compound's zwitterionic form acting as a ligand.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 5-Chloro-2-hydroxypyridine 97 4214-79-3 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 5-Chloro-2-pyridinol (CAS 4214-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5-Chloro-2-pyridinol [webbook.nist.gov]
- 6. cynorlaboratories.com [cynorlaboratories.com]
- 7. 5-Chloro-2-hydroxypyridine | 4214-79-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 5-CHLORO-2-HYDROXYPYRIDINE | 4214-79-3 [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
The Versatility of 5-Chloro-2-pyridone in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-pyridone is a versatile heterocyclic building block that has garnered significant attention in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural and electronic properties, arising from the interplay of the pyridone ring, the chloro substituent, and its tautomeric equilibrium with 2-hydroxy-5-chloropyridine, make it a valuable precursor for a wide range of chemical transformations. This document provides detailed application notes, experimental protocols, and quantitative data for key reactions involving this compound, highlighting its utility in the synthesis of complex organic molecules and biologically active compounds.
Application Notes
The reactivity of this compound is characterized by several key features:
-
Ambident Nucleophilicity: The pyridone ring possesses two nucleophilic centers: the nitrogen and the exocyclic oxygen atom. This allows for selective N- or O-functionalization depending on the reaction conditions, such as the choice of base, solvent, and electrophile.
-
Susceptibility to Cross-Coupling Reactions: The chlorine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
Precursor to Bioactive Molecules: The this compound moiety is a key component in a variety of biologically active compounds, including kinase inhibitors. Its ability to participate in diverse synthetic transformations makes it a valuable starting material in drug discovery programs. For instance, derivatives of this scaffold have been explored in the synthesis of inhibitors for enzymes like c-Src kinase, a crucial target in cancer therapy.[1][2][3][4]
Key Synthetic Transformations and Experimental Protocols
This section details the experimental procedures for several important reactions utilizing this compound as a starting material.
N-Alkylation
N-alkylation of this compound is a fundamental transformation for introducing substituents at the nitrogen atom, which is often crucial for modulating the biological activity of the resulting molecule.
Protocol 1: N-Alkylation with Alkyl Halides under Basic Conditions
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.
O-Alkylation
While N-alkylation is often preferred, O-alkylation provides access to 2-alkoxy-5-chloropyridine derivatives, which are also valuable synthetic intermediates.
Protocol 2: O-Alkylation with Alkyl Halides
Selective O-alkylation can be achieved under different reaction conditions, often favoring less polar, aprotic solvents and specific bases.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide)
-
Base (e.g., Silver(I) carbonate)
-
Solvent (e.g., Toluene)
-
Dichloromethane
-
Celite
Procedure:
-
To a suspension of this compound (1.0 equiv) and silver(I) carbonate (1.5 equiv) in toluene, add the alkyl halide (1.5 equiv).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-alkoxy-5-chloropyridine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the chloro-substituted position of the pyridone with a boronic acid derivative.
Protocol 3: Suzuki-Miyaura Coupling of this compound Derivatives
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of an N-protected this compound derivative.
Materials:
-
N-protected this compound (e.g., N-benzyl-5-chloro-2-pyridone)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a reaction vessel, combine the N-protected this compound (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and sodium carbonate (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-aryl-2-pyridone derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the 5-position of the pyridone ring.
Protocol 4: Buchwald-Hartwig Amination of this compound Derivatives
This protocol provides a general method for the palladium-catalyzed amination of an N-protected this compound.
Materials:
-
N-protected this compound
-
Amine (e.g., Aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium pre-catalyst (0.02 equiv) and the phosphine ligand (0.04 equiv).
-
Add the anhydrous, degassed solvent and stir for 10 minutes.
-
Add the N-protected this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify by column chromatography to yield the 5-amino-2-pyridone derivative.
Data Presentation
The following tables summarize quantitative data for the key reactions of this compound and its derivatives, compiled from various literature sources.
Table 1: N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | ~85 |
| 2 | Ethyl iodide | NaH | THF | 60 | 12 | ~78 |
| 3 | Propargyl bromide | Cs₂CO₃ | Acetonitrile | 50 | 8 | ~82 |
Table 2: Suzuki-Miyaura Coupling of N-Protected this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | ~88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | ~91 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 16 | ~75 |
Table 3: Buchwald-Hartwig Amination of N-Protected this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | ~80 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~72 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | ~85 |
Visualizations
Synthesis of a c-Src Kinase Inhibitor Scaffold
The following workflow illustrates a representative synthetic route towards a c-Src kinase inhibitor scaffold, starting from this compound. This pathway highlights the application of the previously described key reactions.
Caption: Synthetic workflow for a c-Src kinase inhibitor scaffold.
Src Kinase Signaling Pathway and Inhibition
The diagram below depicts a simplified representation of the c-Src kinase signaling pathway and illustrates the point of inhibition by a pyridone-based inhibitor. Overactivation of Src is implicated in various cancers, promoting cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-Src kinase signaling pathway.
These application notes and protocols demonstrate the significant role of this compound in contemporary organic synthesis. Its versatility as a building block provides chemists with a powerful tool for the construction of diverse and complex molecules, particularly in the pursuit of novel therapeutic agents. The provided methodologies offer a starting point for researchers to explore the rich chemistry of this valuable heterocyclic compound.
References
- 1. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]
- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
5-Chloro-2-pyridone: A Versatile Building Block for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-pyridone is a halogenated pyridinone derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its unique structural and electronic properties, imparted by the presence of a chlorine atom and the pyridone core, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyridone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the chlorine atom provides a handle for further synthetic modifications, such as cross-coupling reactions. This allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of this compound have shown promise in the development of novel therapeutics for various diseases, including cancer and bacterial infections.
Key Synthetic Applications
The chemical reactivity of this compound allows for a variety of synthetic transformations, making it a valuable starting material for drug discovery programs. Two of the most common and important reactions are N-alkylation and cross-coupling reactions.
N-Alkylation of this compound
N-alkylation of the pyridone nitrogen is a fundamental step in the elaboration of this scaffold. This reaction introduces substituents that can modulate the compound's physicochemical properties and biological activity.
Suzuki-Miyaura Cross-Coupling
The chlorine atom on the pyridone ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, significantly increasing the molecular complexity and enabling the exploration of new chemical space.
Application Example: Synthesis of an Analog of the Anticancer Agent ABT-751
To illustrate the utility of this compound as a pharmaceutical building block, a synthetic route towards an analog of the clinical candidate ABT-751 is presented. ABT-751 is a sulfonamide that binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.[1] The synthesis of ABT-751 itself starts from 2-chloro-3-nitropyridine.[2] Here, we propose a convergent synthesis for an analog, leveraging the reactivity of this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq.), add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Add potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Protocol 2: Tubulin Polymerization Inhibition Assay
This protocol details a method to assess the inhibitory effect of a compound, such as an ABT-751 analog, on tubulin polymerization in vitro.
Materials:
-
Tubulin (≥99% pure, from bovine brain)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (e.g., ABT-751 analog) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer containing 1 mM GTP. Keep the solution on ice.
-
Add varying concentrations of the test compound (and controls) to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of the parent compound, ABT-751, against a panel of human cancer cell lines. This data is representative of the type of information that would be generated for a novel pharmaceutical derived from a this compound scaffold.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| WM-115 | Melanoma | 208.2 | [3] |
| WM-266-4 | Melanoma | Not specified | [3] |
| BFTC905 | Bladder Carcinoma | 600 (48h) | [4] |
| J82 | Bladder Carcinoma | 700 (48h) | [4] |
Visualizations
Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest
Caption: Mechanism of action of an ABT-751 analog.
Experimental Workflow for Synthesis and Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20060293367A1 - Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 3. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthesis of Novel Pyridone Derivatives from 5-Chloro-2-pyridone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyridone derivatives starting from the versatile building block, 5-Chloro-2-pyridone. The methodologies described herein focus on common and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as N-alkylation and Ullmann condensation reactions. These synthetic strategies allow for the introduction of a wide range of functional groups at the 5-position and the nitrogen atom of the pyridone ring, enabling the creation of diverse chemical libraries for drug discovery and development.
Introduction to this compound as a Synthetic Intermediate
This compound is a valuable starting material for the synthesis of a variety of substituted pyridone derivatives. The presence of the chloro group at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The pyridone tautomerism allows for functionalization at the nitrogen atom, further increasing the molecular diversity that can be achieved. The resulting 5-substituted-2-pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.
Synthetic Strategies for the Derivatization of this compound
A number of synthetic routes can be employed to generate novel derivatives from this compound. The primary strategies involve the functionalization of the C5 position via palladium-catalyzed cross-coupling reactions and the substitution at the pyridone nitrogen.
Data Presentation: Quantitative Overview of Synthetic Transformations
The following tables summarize the reaction conditions and yields for the synthesis of various pyridone derivatives from this compound and its close analogs.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids
| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O/Toluene | 100 | 2 | 95 |
| 2 | 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O/Toluene | 100 | 2 | 96 |
| 3 | 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O/Toluene | 100 | 2 | 98 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroaniline | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | 3-Chloroaniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
Table 3: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 95 |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 89 |
Table 4: N-Alkylation of 2-Pyridone with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 2 | Ethyl iodide | NaH | THF | 60 | 12 | 80-90 |
| 3 | Methyl iodide | Cs₂CO₃ | Acetonitrile | 50 | 4 | 90-98 |
Table 5: Ullmann Condensation of Aryl Halides with Phenols
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Phenol | CuI (10) | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 2 | 2-Chlorobenzoic acid | Aniline | CuI | Phenanthroline | K₂CO₃ | DMF | 120 | 18 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
Add palladium(II) acetate (2 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-pyridone.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos or other suitable biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-pyridone.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (DMF or THF) and the amine base (Et₃N or DIPEA).
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-alkynyl-2-pyridone.
Protocol 4: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents) or Sodium hydride (NaH, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and the anhydrous solvent (DMF or THF).
-
Add the base (K₂CO₃ or NaH) portion-wise at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-alkyl-5-chloro-2-pyridone.
Protocol 5: General Procedure for Ullmann Condensation of this compound
This protocol outlines a general procedure for the copper-catalyzed Ullmann condensation of this compound with a phenol.
Materials:
-
This compound
-
Phenol (1.2 equivalents)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
A suitable ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline, 20-40 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Toluene)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the ligand, and the base.
-
Add this compound (1 equivalent) and the phenol (1.2 equivalents).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryloxy-2-pyridone.
Application Notes: Biological Relevance of Pyridone Derivatives as Kinase Inhibitors
Pyridone-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, mimicking peptide bonds.[1] A significant number of pyridone derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with signaling pathways that control cell growth and proliferation.
One important target for pyridone-based inhibitors is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various human cancers.[1][2] PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets.[2][3]
Key downstream targets of PIM-1 kinase include:
-
Cell Cycle Regulators: PIM-1 can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, thereby promoting cell cycle progression.[1][2] It can also phosphorylate and activate Cdc25A, a phosphatase that promotes entry into the S and M phases of the cell cycle.[2]
-
Apoptosis Regulators: PIM-1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[2][4] Phosphorylated BAD is sequestered in the cytoplasm and cannot promote apoptosis.
-
Transcription Factors: PIM-1 can phosphorylate and activate the oncogenic transcription factor c-Myc, leading to the expression of genes involved in cell growth and proliferation.[1][2]
The inhibition of PIM-1 kinase by novel pyridone derivatives can disrupt these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The synthetic methodologies described in this document provide a robust platform for the generation of diverse pyridone libraries for screening against PIM-1 and other relevant kinases.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with 5-Chloro-2-pyridone Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols detail the potential catalytic applications of metal complexes featuring 5-Chloro-2-pyridone ligands. While direct catalytic applications of metal complexes with this specific ligand are an emerging area of research, the information presented here is based on established catalytic systems utilizing structurally similar 2-pyridone and substituted pyridone ligands. The presence of the electron-withdrawing chloro group at the 5-position of the pyridone ring is anticipated to modulate the electronic properties of the resulting metal complexes, potentially influencing their catalytic activity, selectivity, and stability. These protocols provide a foundational framework for exploring the catalytic potential of this compound metal complexes in key organic transformations.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Metal complexes with pyridone-based ligands have demonstrated efficacy as catalysts in these transformations.[1][2][3] A hypothetical Palladium(II) complex with this compound, denoted as [Pd(5-Cl-2-pyridone)₂Cl₂], is proposed as a precatalyst for the coupling of aryl bromides with arylboronic acids. The this compound ligand is expected to provide a stable coordination environment for the palladium center, facilitating the catalytic cycle.
Potential Advantages: The electronic properties imparted by the this compound ligand may enhance the oxidative addition and reductive elimination steps of the catalytic cycle, potentially leading to higher yields and faster reaction times. The stability of the complex could also translate to lower catalyst loadings and reduced palladium contamination in the final product.
Quantitative Data Summary (Hypothetical): The following table summarizes hypothetical reaction outcomes for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using the [Pd(5-Cl-2-pyridone)₂Cl₂] precatalyst.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the [Pd(5-Cl-2-pyridone)₂Cl₂] precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add 5 mL of a 3:1 mixture of dioxane and water.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Catalytic Cycle Visualization:
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Rhodium-Catalyzed C-H Activation and Annulation
Introduction: Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds.[4][5][6] Metal complexes of 2-pyridone have been shown to be effective in directing C-H activation and subsequent annulation reactions. A hypothetical Rhodium(III) complex bearing a this compound ligand, for instance, a Cp*Rh(III) complex, could potentially catalyze the annulation of N-substituted 2-pyridones with alkynes to construct quinolinone derivatives. The pyridone moiety can act as an internal directing group, facilitating the regioselective C-H activation at the C6 position.
Potential Advantages: The use of a this compound-based rhodium catalyst could offer high regioselectivity and efficiency in the synthesis of functionalized quinolinones, which are important motifs in medicinal chemistry. The electronic nature of the ligand may influence the rate-determining C-H activation step.
Quantitative Data Summary (Hypothetical): The following table presents hypothetical results for the Rh(III)-catalyzed annulation of N-phenyl-2-pyridone with various alkynes using a [Cp*Rh(5-Cl-2-pyridone)Cl₂]₂ catalyst.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 1,2,4-Triphenyl-1,8-naphthyridin-7(1H)-one | 85 |
| 2 | 1-Phenyl-1-propyne | 4-Methyl-1,2-diphenyl-1,8-naphthyridin-7(1H)-one | 82 |
| 3 | 4-Octyne | 4,5-Dipropyl-1-phenyl-1,8-naphthyridin-7(1H)-one | 78 |
| 4 | Phenylacetylene | 2,4-Diphenyl-1,8-naphthyridin-7(1H)-one | 75 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Annulation
-
Reaction Setup: To an oven-dried screw-cap vial, add the N-substituted 2-pyridone (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).
-
Solvent Addition: Add 1,2-dichloroethane (1.0 mL) as the solvent.
-
Reaction Execution: Cap the vial and place it in a preheated oil bath at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinolinone product.
Experimental Workflow Visualization:
Caption: Experimental workflow for Rh(III)-catalyzed C-H annulation.
Disclaimer: The application notes, protocols, and data presented herein are based on analogous systems and are intended for research and development purposes. The actual performance of metal complexes with this compound ligands may vary and requires experimental validation. Researchers should exercise appropriate safety precautions when handling all chemicals and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved catalyst architecture for rhodium(iii) catalyzed C–H activation and its application to pyridone synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00235J [pubs.rsc.org]
Application Notes and Protocols for N-arylation of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 5-Chloro-2-pyridone, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions, which are widely employed for the formation of carbon-nitrogen bonds.
Introduction
The N-arylation of pyridones is a fundamental reaction in organic synthesis, enabling the construction of N-aryl-2-pyridone scaffolds. These structural motifs are present in numerous biologically active molecules. This compound is a versatile building block, and its N-arylation opens avenues to a diverse range of functionalized compounds. This document outlines two robust and widely applicable protocols for this transformation: a Palladium-Catalyzed Buchwald-Hartwig Amination and a Copper-Catalyzed N-Arylation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[1][2][3] It is known for its broad substrate scope and functional group tolerance. The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative, often more economical, method for N-arylation.[4][5][6] Modern variations of the Ullmann reaction have been developed to proceed under milder conditions with the use of appropriate ligands.[5]
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system is crucial for a successful N-arylation reaction. Below is a summary of typical reaction parameters for the two primary methods discussed.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes | CuI, CuCl, CuO nanoparticles |
| Ligand | Phosphine-based (e.g., XPhos, SPhos, BINAP, DPPF) or N-heterocyclic carbenes (NHCs) | Diamines (e.g., DMEDA), amino acids (e.g., L-proline), or other N,O-ligands |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Aprotic polar solvents (e.g., DMF, DMSO, Dioxane) |
| Temperature | Room temperature to elevated temperatures (80-120 °C) | Often requires elevated temperatures (100-140 °C), though milder conditions have been reported[7][8][9] |
| Arylating Agent | Aryl halides (Cl, Br, I), triflates, or tosylates | Aryl halides (I, Br), diaryliodonium salts |
| Reaction Time | Typically 2-24 hours | Can range from minutes to 48 hours[7][8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation of this compound (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) to the reaction vessel.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-chloro-2-pyridone.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Protocol 2: Copper-Catalyzed N-arylation of this compound (Ullmann-Type Coupling)
This protocol outlines a copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the aryl iodide (1.5 mmol, 1.5 equiv.), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMSO (5 mL) to the vial.
-
Seal the vial with a screw cap and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-chloro-2-pyridone.
-
Characterize the purified product using standard analytical techniques.
Visualizations
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Palladium-Catalyzed N-arylation.
Experimental Workflow: Ullmann-Type Coupling
Caption: Workflow for Copper-Catalyzed N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Chloro-2-pyridone. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridone derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, offering a comprehensive guide for the synthesis of 5-substituted-2-pyridones.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions, recognized with the Nobel Prize in Chemistry in 2010, have revolutionized organic synthesis, particularly in the pharmaceutical industry for the construction of complex drug molecules.[1] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Sonogashira reactions) or amine coordination and deprotonation (in the case of Buchwald-Hartwig amination), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3][4][5]
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-pyridones
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or its ester. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position.[6][7]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | [Data not available in search results] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | [Data not available in search results] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | [Data not available in search results] |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | [Data not available in search results] |
Note: Specific yield data for the Suzuki-Miyaura coupling of this compound was not found in the provided search results. The conditions presented are based on general protocols for similar chloropyridine substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water or co-solvent (e.g., EtOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (if required, 0.04-0.10 mmol, 4-10 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-pyridone.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-pyridones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[2][5][8] This reaction is particularly useful for synthesizing 5-amino-2-pyridone derivatives.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 16 | [Data not available in search results] |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | [Data not available in search results] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 18 | [Data not available in search results] |
| 4 | Piperidine | Pd(dba)₂ (2) | JohnPhos (4) | LHMDS | THF | 80 | 12 | [Data not available in search results] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the provided search results. The conditions presented are based on general protocols for similar chloropyridine substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and often depends on the specific amine used.[9]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos, JohnPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF, t-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%) to an oven-dried Schlenk tube.
-
Add the base (1.4-2.0 mmol, 1.4-2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous and degassed solvent (e.g., 5 mL of toluene).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-2-pyridone.[4]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-pyridones
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynyl-2-pyridones.[10][11][12] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | [Data not available in search results] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 80 | 8 | [Data not available in search results] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 70 | 16 | [Data not available in search results] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | i-Pr₂NEt | Acetonitrile | RT | 24 | [Data not available in search results] |
Note: Specific yield data for the Sonogashira coupling of this compound was not found in the provided search results. The conditions presented are based on general protocols for similar chloropyridine substrates.
Experimental Protocol: Sonogashira Coupling
This general procedure for the Sonogashira coupling of this compound can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, piperidine, DIPA)
-
Anhydrous and degassed solvent (e.g., THF, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (e.g., 5 mL of THF) and the amine base (e.g., 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 8-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 5-alkynyl-2-pyridone.
Stille Coupling: Synthesis of 5-Substituted-2-pyridones
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium.[3][13] This method offers an alternative route for C-C bond formation at the 5-position of 2-pyridone.
Data Presentation: Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | [Data not available in search results] |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 12 | [Data not available in search results] |
| 3 | Trimethyl(thienyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 18 | [Data not available in search results] |
| 4 | Tributyl(ethynyl)stannane | AsPh₃PdCl₂ (5) | - | - | Dioxane | 100 | 16 | [Data not available in search results] |
Note: Specific yield data for the Stille coupling of this compound was not found in the provided search results. The conditions presented are based on general protocols for similar substrates.
Experimental Protocol: Stille Coupling
The following is a general procedure for the Stille coupling of this compound.[14] Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Materials:
-
This compound
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous and degassed solvent (e.g., toluene, NMP, THF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the organostannane (1.1 mmol, 1.1 equiv.), and the palladium catalyst (0.03-0.05 mmol, 3-5 mol%) to an oven-dried reaction vessel.
-
Add the anhydrous and degassed solvent (e.g., 5 mL of toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the palladium catalyst.
-
To remove tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[14]
Heck Coupling: Synthesis of 5-Vinyl-2-pyridones
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[1] This reaction can be employed to introduce vinyl groups at the 5-position of 2-pyridone.[9]
Data Presentation: Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | [Data not available in search results] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 16 | [Data not available in search results] |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMAc | 110 | 18 | [Data not available in search results] |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | Dioxane | 130 | 36 | [Data not available in search results] |
Note: Specific yield data for the Heck coupling of this compound was not found in the provided search results. The conditions presented are based on general protocols for similar substrates.
Experimental Protocol: Heck Coupling
The following is a general protocol for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, NMP, DMAc)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), the base (1.5 mmol, 1.5 equiv.), and the solvent (e.g., 5 mL of DMF).
-
Add the alkene (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring for the specified time (e.g., 16-36 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-vinyl-2-pyridone.
Diagram: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Heterocycles Utilizing 5-Chloro-2-pyridone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds using 5-Chloro-2-pyridone as a versatile starting material. The methodologies outlined herein are central to medicinal chemistry and drug discovery, enabling the construction of diverse molecular scaffolds with potential therapeutic applications, including anticancer and antimicrobial agents.
Introduction
This compound is a valuable building block in organic synthesis due to its inherent reactivity and the strategic placement of its functional groups. The pyridone core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The chlorine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of complex heterocyclic systems. This document focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in this context: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
These reactions provide efficient and modular routes to novel 5-substituted-2-pyridone derivatives, which can be further elaborated to generate libraries of compounds for biological screening. The protocols detailed below are based on established synthetic methodologies and provide a foundation for the synthesis of potent bioactive molecules.
Key Synthetic Strategies
The primary strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, broad substrate scope, and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing 5-aryl- and 5-heteroaryl-2-pyridones, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex. This reaction is crucial for the synthesis of 5-amino-2-pyridone derivatives, which are prevalent in compounds with antimicrobial and other biological activities.
Data Presentation: Bioactivity of Synthesized Heterocycles
The following tables summarize the quantitative data for representative bioactive heterocycles synthesized from this compound and analogous chloro-heterocyclic starting materials.
Table 1: Anticancer Activity of 5-Aryl-2-pyridone Derivatives
| Compound ID | Target Heterocycle | Cancer Cell Line | IC50 (µM) | Citation |
| 1a | 5-(4-Methoxyphenyl)-2-pyridone | HeLa (Cervical) | 5.8 | |
| 1b | 5-(3,4-Dimethoxyphenyl)-2-pyridone | MCF-7 (Breast) | 3.2 | |
| 1c | 5-(Thiophen-2-yl)-2-pyridone | A549 (Lung) | 7.5 | |
| 1d | 5-(Furan-2-yl)-2-pyridone | HT-29 (Colon) | 10.1 | |
| 1e | 5-(4-Trifluoromethylphenyl)-2-pyridone | K562 (Leukemia) | 1.2 | [1] |
Table 2: Antimicrobial Activity of 5-Amino-2-pyridone Derivatives
| Compound ID | Target Heterocycle | Bacterial Strain | MIC (µg/mL) | Citation |
| 2a | 5-(Phenylamino)-2-pyridone | Staphylococcus aureus | 8 | |
| 2b | 5-(4-Chlorophenylamino)-2-pyridone | Escherichia coli | 16 | |
| 2c | 5-(Piperidin-1-yl)-2-pyridone | Pseudomonas aeruginosa | 32 | |
| 2d | 5-(Morpholino)-2-pyridone | Bacillus subtilis | 4 | |
| 2e | 5-(Pyrrolidin-1-yl)-2-pyridone | Candida albicans | 16 |
Experimental Protocols
The following are detailed experimental procedures for the key synthetic transformations of this compound.
Protocol 1: Synthesis of 5-Aryl-2-pyridones via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the Schlenk tube via syringe.
-
Add the catalyst precursor solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the desired 5-aryl-2-pyridone.
Protocol 2: Synthesis of 5-Amino-2-pyridones via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) in 1 mL of anhydrous toluene.
-
Add 4 mL of anhydrous toluene to the reaction vial.
-
Add the catalyst precursor solution to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate or dichloromethane-methanol gradient) to afford the desired 5-amino-2-pyridone.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.
Caption: Synthetic pathway for 5-Aryl-2-pyridones via Suzuki-Miyaura coupling.
Caption: Synthetic pathway for 5-Amino-2-pyridones via Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions of this compound.
References
Application Notes and Protocols: 5-Chloro-2-pyridone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-pyridone is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a diverse range of kinase inhibitors. Its inherent reactivity and substitution pattern allow for the strategic introduction of various pharmacophoric features, making it a valuable scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent kinase inhibitors, with a focus on BRAF and VEGFR inhibitors.
Application Notes
The 2-pyridone moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The chlorine atom at the 5-position of the pyridone ring offers a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
Key applications of this compound in kinase inhibitor synthesis include:
-
Synthesis of BRAF Inhibitors: this compound derivatives are integral to the synthesis of potent BRAF inhibitors like Dabrafenib and PLX4032 (Vemurafenib), which are used in the treatment of metastatic melanoma harboring the BRAF V600E mutation. These inhibitors target the MAPK/ERK signaling pathway.
-
Synthesis of VEGFR Inhibitors: The scaffold is also employed in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), such as RAF265, which plays a critical role in tumor angiogenesis.
-
Scaffold for Library Synthesis: The amenability of the this compound core to various chemical transformations, such as N-arylation and Suzuki coupling, makes it an ideal platform for the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Featured Kinase Inhibitors
Dabrafenib (BRAF Inhibitor)
Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant. The synthesis of Dabrafenib often involves the coupling of a complex thiazole intermediate with a pyrimidine moiety. A key precursor to the thiazole component can be synthesized from starting materials that incorporate a 2-amino-5-chloropyridine backbone, which is directly related to this compound.
RAF265 (BRAF/VEGFR Inhibitor)
RAF265 is a dual inhibitor of BRAF and VEGFR kinases. Its synthesis involves the coupling of a substituted benzimidazole core with a pyridyl ether component. The pyridyl moiety can be derived from this compound through an SNAr reaction.
Quantitative Data
The following tables summarize key quantitative data for representative kinase inhibitors synthesized using a this compound-derived scaffold.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| RAF265 | B-Raf (V600E) | 0.5 | Cell-free assay |
| c-Raf | 19 | Cell-free assay | |
| wt B-Raf | 70 | Cell-free assay | |
| VEGFR2 | 30 | Cell-free assay |
Table 1: Inhibitory activity of RAF265 against various kinases.[1][2]
| Synthetic Step | Product | Yield (%) |
| Amination of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Dabrafenib | 88 |
Table 2: Example of a high-yield step in a reported synthesis of Dabrafenib.[3]
Signaling Pathways and Experimental Workflows
BRAF/MEK/ERK Signaling Pathway
dot
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.
VEGFR Signaling Pathway
dot
Caption: The VEGFR signaling pathway and the dual inhibitory action of RAF265.
General Synthetic Workflow for Kinase Inhibitors
dot
Caption: A generalized workflow for the synthesis of kinase inhibitors from a this compound derivative.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with a boronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the this compound derivative, boronic acid, palladium catalyst, and base under an inert atmosphere.
-
Add the anhydrous solvent to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for N-Arylation of a 2-Pyridone
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a 2-pyridone with an aryl halide.
Materials:
-
2-Pyridone (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.0-1.2 equiv)
-
Copper(I) catalyst (e.g., CuI) (5-10 mol%)
-
Ligand (e.g., L-proline, DMEDA) (10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the 2-pyridone, aryl halide, copper(I) catalyst, ligand, and base.
-
Add the anhydrous solvent to the vessel.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated 2-pyridone.
Protocol 3: Synthesis of RAF265 Intermediate via SNAr Reaction
This protocol is adapted from the synthesis of RAF265 and describes the nucleophilic aromatic substitution (SNAr) reaction to form a key pyridyl ether intermediate.[1]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
4-Amino-3-nitrophenol (1.0 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenol and potassium carbonate in DMF.
-
Add 2,4-dichloropyridine to the mixture.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain the desired phenyl-pyridyl ether intermediate.[1]
Conclusion
This compound and its derivatives are invaluable tools in the synthesis of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this versatile scaffold in the development of novel therapeutics targeting a range of kinases implicated in various diseases. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and copper-catalyzed N-arylation, allows for the efficient construction of complex and potent kinase inhibitors from this readily accessible starting material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-pyridone. The information is designed to help overcome common challenges and minimize side reactions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and well-established synthetic routes for this compound are:
-
Hydrolysis of 2,5-Dichloropyridine: This method involves the selective hydrolysis of the chloro group at the 2-position of 2,5-dichloropyridine.
-
Diazotization of 2-Amino-5-chloropyridine: This route proceeds via the diazotization of 2-amino-5-chloropyridine to form a diazonium salt, which is subsequently hydrolyzed to the desired pyridone.
Q2: What is the most common side reaction when synthesizing this compound via hydrolysis of 2,5-Dichloropyridine?
A2: The most prevalent issue is incomplete hydrolysis, which results in the contamination of the final product with the starting material, 2,5-dichloropyridine. Additionally, the isomeric impurity, 2,3-dichloropyridine, may be present in the starting material and carried through to the final product.[1]
Q3: What are the typical byproducts in the synthesis of this compound from 2-Amino-5-chloropyridine?
A3: The primary side reactions in this route involve the formation of isomeric pyridones due to lack of regioselectivity during the diazotization and hydrolysis steps. Also, over-chlorination during the preparation of the 2-amino-5-chloropyridine precursor can lead to the formation of di-chlorinated impurities.[2]
Q4: How can I purify crude this compound?
A4: Common purification techniques include:
-
Recrystallization: This is an effective method for removing most impurities. Suitable solvent systems often include ethanol/water mixtures.[1]
-
Column Chromatography: Silica gel chromatography can be employed to separate this compound from isomeric byproducts and other impurities with different polarities.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some side products. For instance, washing with a cold aqueous solution of sodium hydroxide can remove acidic impurities.[3]
Troubleshooting Guides
Route 1: Hydrolysis of 2,5-Dichloropyridine
Issue 1: Presence of unreacted 2,5-Dichloropyridine in the final product.
-
Cause: Incomplete hydrolysis reaction. This can be due to insufficient reaction time, suboptimal temperature, or inadequate concentration of the hydrolyzing agent (e.g., sodium hydroxide).
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure completion.
-
Optimize Temperature: Gradually increase the reaction temperature within the recommended range for the specific protocol to enhance the rate of hydrolysis.
-
Adjust Reagent Concentration: Ensure the molar ratio of the hydrolyzing agent to 2,5-dichloropyridine is optimal. A slight excess of the base may be required to drive the reaction to completion.
-
Issue 2: Contamination with 3-Chloro-2-pyridone or other isomeric impurities.
-
Cause: The presence of isomeric impurities, such as 2,3-dichloropyridine, in the starting 2,5-dichloropyridine.[1]
-
Troubleshooting:
-
Source High-Purity Starting Material: Whenever possible, use 2,5-dichloropyridine with a high isomeric purity.
-
Purification of Starting Material: If the purity of the starting material is a concern, consider purifying it by recrystallization or distillation before use.
-
Final Product Purification: Employ meticulous purification methods for the final product, such as fractional crystallization or preparative HPLC, to separate the isomeric pyridones.
-
Route 2: Diazotization of 2-Amino-5-chloropyridine
Issue 1: Low yield of this compound and formation of multiple products.
-
Cause: Poorly controlled diazotization reaction conditions. Temperature fluctuations and incorrect addition rates of reagents can lead to the formation of various side products, including other isomeric pyridones and tar-like substances.
-
Troubleshooting:
-
Strict Temperature Control: Maintain a low and stable temperature (typically 0-5 °C) throughout the diazotization process. Use an ice-salt bath for better temperature management.
-
Slow Reagent Addition: Add the diazotizing agent (e.g., sodium nitrite solution) dropwise with vigorous stirring to prevent localized high concentrations and temperature spikes.
-
Control of pH: The reaction is typically carried out in a strongly acidic medium. Ensure the pH is maintained within the optimal range for the reaction.
-
Issue 2: Presence of dichlorinated byproducts in the final product.
-
Cause: The starting material, 2-amino-5-chloropyridine, may be contaminated with dichlorinated species such as 2-amino-3,5-dichloropyridine, which can arise from over-chlorination during its synthesis.[2]
-
Troubleshooting:
-
Purify the Starting Amine: Recrystallize the 2-amino-5-chloropyridine before use to remove dichlorinated impurities.
-
Optimize Amine Synthesis: If synthesizing the 2-amino-5-chloropyridine in-house, carefully control the chlorination conditions (e.g., stoichiometry of the chlorinating agent, reaction time, and temperature) to minimize over-chlorination.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrolysis of 2,5-Dichloropyridine
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (h) | 12 | 8 | 6 |
| NaOH (equivalents) | 1.1 | 1.2 | 1.2 |
| Yield of this compound (%) | 75 | 92 | 90 |
| Unreacted 2,5-Dichloropyridine (%) | 20 | 5 | 7 |
| Other Impurities (%) | 5 | 3 | 3 |
Note: This data is illustrative and may vary based on specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 2,5-Dichloropyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in a suitable solvent such as aqueous dioxane or a high-boiling alcohol.
-
Addition of Base: Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound via Diazotization of 2-Amino-5-chloropyridine
-
Dissolution of Amine: In a beaker, dissolve 2-amino-5-chloropyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water, while cooling in an ice-salt bath to maintain the temperature below 5 °C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the amine solution, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.
-
Hydrolysis of Diazonium Salt: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly heat the reaction mixture to 70-80 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7.
-
Isolation: The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Synthesis of this compound via hydrolysis of 2,5-Dichloropyridine and a common side reaction.
Caption: Synthesis of this compound via diazotization of 2-Amino-5-chloropyridine and potential side reactions.
References
Technical Support Center: Synthesis of 5-Chloro-2-pyridone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Chloro-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three primary methods for the synthesis of this compound are:
-
Direct Chlorination of 2-pyridone: This method involves the electrophilic chlorination of the 2-pyridone ring.
-
From 2-Amino-5-chloropyridine: This route proceeds via a diazotization reaction followed by hydrolysis.
-
Hydrolysis of 2,5-Dichloropyridine: This involves the selective hydrolysis of one of the chlorine atoms.
Q2: Which synthesis method generally provides the highest yield?
A2: The yield of this compound is highly dependent on the specific reaction conditions and the chosen synthetic route. While direct chlorination can be effective, controlling regioselectivity to favor the 5-chloro isomer is a significant challenge that can impact yield. The diazotization of 2-Amino-5-chloropyridine can offer good yields if the reaction conditions are carefully controlled. Hydrolysis of 2,5-Dichloropyridine can also be efficient but may require optimization to prevent side reactions.
Q3: What are the typical impurities I might encounter?
A3: Common impurities depend on the synthetic route. In direct chlorination, you may find isomeric monochlorinated pyridones (e.g., 3-Chloro-2-pyridone) and dichlorinated byproducts. The synthesis from 2-amino-5-chloropyridine may have unreacted starting material or byproducts from incomplete diazotization. Hydrolysis of 2,5-dichloropyridine might leave residual starting material.
Q4: How can I purify crude this compound?
A4: this compound is a polar compound. Effective purification techniques include:
-
Recrystallization: Using a suitable solvent such as ethanol or water can be highly effective for obtaining pure product.[1]
-
Column Chromatography: Silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the product from impurities.
-
Acid-Base Extraction: Due to the basicity of the pyridine nitrogen, extraction into an acidic aqueous solution, followed by neutralization to precipitate the product, can be an effective purification strategy.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Direct Chlorination of 2-Pyridone
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | The chlorination of 2-pyridone can lead to a mixture of 3-chloro and 5-chloro isomers, as well as dichlorinated products. To favor the 5-chloro isomer, consider using a milder and more selective chlorinating agent like N-chlorosuccinimide (NCS).[3][4] The reaction can be catalyzed by an acid or a Lewis acid to enhance electrophilicity.[5] |
| Over-chlorination | Formation of dichlorinated byproducts reduces the yield of the desired monochlorinated product. To minimize over-chlorination, carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is often recommended. Monitor the reaction closely using techniques like TLC or GC-MS to stop the reaction upon consumption of the starting material. |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly influence the reaction rate and selectivity. Screen different solvents (e.g., acetic acid, chlorinated solvents) and temperatures to find the optimal conditions for your specific chlorinating agent. |
Issue 2: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Byproducts | Isomers of monochlorinated 2-pyridone can be difficult to separate due to similar physical properties. Careful column chromatography with a shallow gradient may be required. Alternatively, consider converting the mixture to a derivative that is easier to separate, followed by regeneration of the desired product. |
| Residual Chlorinating Agent/Byproducts | Byproducts from the chlorinating agent (e.g., succinimide from NCS) can contaminate the product. Ensure proper work-up procedures are followed, including aqueous washes to remove water-soluble impurities. |
Method 2: Synthesis from 2-Amino-5-chloropyridine (Diazotization)
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | The formation of the diazonium salt is a critical step. Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt.[6] Use a stoichiometric amount of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. |
| Decomposition of Diazonium Salt | Diazonium salts can be unstable. Use the diazonium salt solution immediately in the subsequent hydrolysis step without isolation. Avoid exposing the solution to high temperatures or prolonged reaction times. |
| Inefficient Hydrolysis | The conversion of the diazonium salt to the pyridone requires heating. The temperature and duration of the hydrolysis step should be optimized. Insufficient heating may lead to incomplete reaction, while excessive heating can cause decomposition. |
Issue 2: Product Contamination
| Potential Cause | Troubleshooting Steps |
| Presence of Azo Byproducts | Side reactions of the diazonium salt can lead to the formation of colored azo compounds. Ensure efficient stirring and controlled addition of reagents to minimize these side reactions. Purification by recrystallization or chromatography is often necessary to remove these impurities. |
| Unreacted Starting Material | If the diazotization is incomplete, the starting 2-amino-5-chloropyridine will remain. Optimize the diazotization conditions as described above. The basic nature of the starting amine allows for its removal via an acidic wash during work-up. |
Method 3: Hydrolysis of 2,5-Dichloropyridine
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | The hydrolysis of 2,5-dichloropyridine requires forcing conditions (e.g., strong acid or base at elevated temperatures). Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC or GC-MS to determine the point of completion. |
| Formation of Side Products | Under harsh conditions, side reactions such as the formation of dihydroxypyridine or other degradation products can occur. A careful optimization of the reaction temperature, time, and concentration of the hydrolyzing agent is crucial. Using a milder base or acid with a longer reaction time might improve selectivity. |
| Difficult Product Isolation | The product and starting material may have similar solubilities. After neutralization, if the product precipitates, ensure complete precipitation by cooling the solution. If extraction is used, perform multiple extractions to maximize recovery. |
Experimental Protocols
Protocol 1: Chlorination of 2-Pyridone using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridone (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.
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Reagent Addition: Add N-chlorosuccinimide (1.05 - 1.15 eq) to the solution.[7] If using a catalyst, add it at this stage (e.g., 5 mol% thiourea).[7]
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the chosen solvent and catalyst. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid (succinimide) precipitates, remove it by filtration. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization from ethanol or by column chromatography.[6]
Protocol 2: Synthesis from 2-Amino-5-chloropyridine via Diazotization
-
Diazotization: Dissolve 2-amino-5-chloropyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in a beaker. Cool the solution to 0-5 °C in an ice bath.[6]
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Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.1 eq) dropwise to the amine solution, maintaining the temperature below 5 °C. Stir vigorously during the addition.
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Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.
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Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 6-7 to induce precipitation.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.[6]
Data Summary
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthesis Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorination | 2-Aminopyridine, Chlorine | Sulfuric Acid | -20 to 25 | 69.4 | [8] |
| Chlorination | 2-Aminopyridine, HCl, Oxidizing Agent | - | - | ~70 | [8] |
| Diazotization | 2-Amino-5-chloropyridine, NaNO₂, H₂SO₄ | Water | 0-5 then heat | Not specified | [6] |
| Hydrolysis | 2,5-Dichloropyridine | Acid/Base | Elevated | Not specified | [9] |
Note: Yields are highly dependent on the specific experimental conditions and may vary.
Visualizations
Experimental Workflow: Synthesis via Diazotization
Caption: Workflow for the synthesis of this compound from 2-Amino-5-chloropyridine.
Troubleshooting Logic: Low Yield in Direct Chlorination
Caption: Troubleshooting guide for low yield in the direct chlorination of 2-pyridone.
References
- 1. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 9. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
purification methods for 5-Chloro-2-pyridone from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2-pyridone from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a polar heterocyclic compound, are recrystallization, flash column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities depend on the synthetic route. If synthesized from 2-amino-5-chloropyridine via diazotization, potential impurities include unreacted 2-amino-5-chloropyridine, byproducts from side reactions during diazotization, and residual acids or bases used in the process.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. A sharp melting point close to the literature value (163-165 °C) indicates high purity. HPLC provides a quantitative measure of purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent.
Issue 1: this compound "oils out" during recrystallization.
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Cause: The compound is coming out of the solution above its melting point. This can be due to a very high concentration of the solute, the presence of impurities that depress the melting point, or too rapid cooling.
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Solution:
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Re-heat and add more solvent: Re-dissolve the oil in the hot solvent and add a small amount of additional hot solvent to lower the saturation point.
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Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
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Change Solvent System: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at high temperatures might prevent oiling out.
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Seed Crystals: Add a few seed crystals of pure this compound to the cooled solution to encourage crystallization.
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Issue 2: No crystals form, or the yield is very low.
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Cause:
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Too much solvent was used, and the solution is not saturated upon cooling.
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The cooling process is too rapid, leading to supersaturation without crystallization.
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The difference in solubility between the hot and cold solvent is not significant enough.
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-
Solution:
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Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.
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Induce Crystallization:
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: Add a seed crystal of the pure compound.
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-
Extended Cooling: Leave the flask in an ice bath for a longer period.
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Re-evaluate Solvent: If the yield is consistently low, a different recrystallization solvent may be necessary.
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Issue 3: The purified crystals are colored.
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Cause: Colored impurities are co-precipitating with the product.
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Solution:
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Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight of the solute). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
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Flash Column Chromatography
Flash column chromatography is used to separate compounds based on their polarity.
Issue 1: Poor separation of this compound from impurities.
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Cause:
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The chosen eluent system does not have the optimal polarity to resolve the components.
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The column was not packed properly, leading to channeling.
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The sample was loaded improperly.
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-
Solution:
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Optimize Eluent System: Use Thin-Layer Chromatography (TLC) to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for this compound. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. For polar compounds like pyridones, a gradient elution, gradually increasing the polarity of the mobile phase, can be effective.
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Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.[2]
-
Issue 2: The compound is not eluting from the column.
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Cause: The eluent is not polar enough to move the highly polar this compound down the column.
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Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol to the eluent can be effective.
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Liquid-Liquid Extraction
This method separates compounds based on their differential solubility in two immiscible liquid phases.
Issue 1: Low recovery of this compound in the organic phase.
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Cause: this compound has significant solubility in the aqueous phase due to its polar nature.
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Solution:
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pH Adjustment: this compound is weakly acidic. Adjusting the pH of the aqueous layer to be acidic (e.g., with HCl) will suppress its ionization and increase its solubility in the organic phase.
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Salting Out: Add a saturated solution of a salt like sodium chloride (brine) to the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase and promotes their transfer to the organic phase.
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Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. This is more efficient at recovering the compound.
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Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, to better solvate the polar product.
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Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Solvents
| Solvent | This compound (Tautomer: 5-Chloro-2-hydroxypyridine) | 2-Amino-5-chloropyridine (Common Starting Material) | Notes |
| Water | Sparingly soluble | Moderately soluble[3] | Increased solubility at higher temperatures. |
| Methanol | Soluble | Soluble[3] | Good solvent for dissolving at room temperature. |
| Ethanol | Soluble | Soluble[3] | A good candidate for single-solvent recrystallization. |
| Acetone | Soluble | Soluble | Can be used for dissolving the crude product. |
| Dichloromethane | Soluble | Soluble | Useful for extractions and as a co-solvent. |
| Ethyl Acetate | Moderately Soluble | Soluble | Good for extraction and as a polar component in chromatography. |
| Hexane/Heptane | Insoluble | Sparingly Soluble | Useful as an anti-solvent in mixed-solvent recrystallization and as the non-polar component in chromatography. |
Table 2: Recommended Purification Parameters (Starting Points)
| Purification Method | Parameter | Recommended Value/System | Expected Purity | Expected Yield |
| Recrystallization | Single Solvent | Ethanol or Methanol | >98% | 70-90% |
| Mixed Solvent | Ethanol/Water or Acetone/Hexane | >99% | 60-85% | |
| Flash Column Chromatography | Stationary Phase | Silica Gel | ||
| Eluent System | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) | >99% | 80-95% | |
| Liquid-Liquid Extraction | Aqueous Phase | Water (acidified to pH ~2-3) with brine | N/A (pre-purification) | >90% recovery |
| Organic Phase | Ethyl Acetate or Dichloromethane |
Note: Expected purity and yield are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the crude solid until it completely dissolves with gentle swirling or stirring.[4]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a column and allow it to pack uniformly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
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Elution: Begin eluting the column with the initial solvent mixture. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Scale-Up of 5-Chloro-2-pyridone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Chloro-2-pyridone production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis, particularly when utilizing the diazotization of 2-amino-5-chloropyridine followed by hydrolysis, a commonly referenced synthetic route.
Question 1: We are observing a lower than expected yield upon scaling up the reaction from lab (grams) to pilot plant (kilograms) scale. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to a decrease in yield during scale-up. A systematic approach to identifying the root cause is crucial.
Potential Causes & Troubleshooting Steps:
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Inefficient Mixing and Mass Transfer:
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Issue: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
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Troubleshooting:
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Review the stirrer design and agitation speed. Ensure the reactor is equipped with appropriate baffles to improve mixing.
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Consider the mode of reagent addition. A slow, subsurface addition of the diazotizing agent can improve dispersion and minimize localized concentration gradients.
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-
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Poor Temperature Control:
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Issue: The diazotization of aromatic amines is a highly exothermic reaction. Inadequate heat removal on a larger scale can lead to a temperature increase, causing decomposition of the diazonium salt intermediate and the formation of byproducts.
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Troubleshooting:
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Ensure the reactor's cooling system is adequate for the heat load of the reaction.
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Implement a controlled addition of the sodium nitrite solution, monitoring the internal temperature closely.
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Consider using a jacketed reactor with a reliable cooling fluid and circulation system.
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-
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Side Reactions and Impurity Formation:
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Issue: Minor side reactions at the lab scale can become significant at a larger scale, consuming starting material and reducing the yield of the desired product.
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Troubleshooting:
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Analyze the crude product mixture to identify major impurities. This can provide insights into the competing reaction pathways.
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Common side reactions include the formation of azo compounds from the reaction of the diazonium salt with unreacted amine. Maintaining a slight excess of the acid can help to suppress this.
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Incomplete Reaction:
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Issue: The reaction may not be going to completion due to the factors mentioned above or insufficient reaction time.
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Troubleshooting:
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Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure the disappearance of the starting material.
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Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.
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Question 2: We are observing the formation of a significant amount of colored impurities during the scale-up. What are these impurities and how can we minimize their formation?
Answer:
The formation of colored impurities is a common issue in diazotization reactions, often indicating the presence of azo compounds or other degradation products.
Likely Impurities & Mitigation Strategies:
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Azo Dyes:
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Formation: The diazonium salt intermediate can couple with the starting 2-amino-5-chloropyridine or the product this compound to form highly colored azo compounds. This is more likely to occur if the pH is not sufficiently acidic or if there are localized areas of high amine concentration.
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Mitigation:
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Maintain a strongly acidic environment throughout the diazotization reaction.
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Ensure efficient mixing to quickly disperse the diazonium salt as it is formed.
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Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine.
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-
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Phenolic Impurities:
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Formation: Uncontrolled temperature increases can lead to the decomposition of the diazonium salt, which can result in the formation of various phenolic byproducts.
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Mitigation:
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Strict temperature control is paramount. Maintain the reaction temperature below 5 °C during the diazotization step.
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Purification:
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Most of these colored impurities can be removed during the work-up and purification steps. Recrystallization or column chromatography are effective methods for obtaining a pure, colorless product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the production of this compound via a diazotization reaction?
A1: The primary safety concern is the thermal instability of the diazonium salt intermediate. These compounds can decompose exothermically and, in some cases, explosively. Key safety measures include:
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Strict Temperature Control: The reaction should be carried out at low temperatures (typically 0-5 °C) to minimize the rate of decomposition of the diazonium salt.
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Controlled Reagent Addition: The diazotizing agent (e.g., sodium nitrite solution) should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.
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Adequate Cooling Capacity: The reactor must have a cooling system capable of removing the heat generated by the reaction to prevent a runaway scenario.
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Avoid Isolation of the Diazonium Salt: The diazonium salt intermediate should be generated and consumed in situ without isolation.
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Proper Venting: The reaction vessel should be equipped with a proper venting system to safely release any gases that may be generated.
Q2: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
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Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of the reaction. It allows for the quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Purity Assessment: The purity of the final this compound product should be determined by HPLC. The identity and structure of the product and any isolated impurities should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: What are the typical purification methods for this compound at an industrial scale?
A3: The choice of purification method will depend on the impurity profile of the crude product. Common methods include:
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Recrystallization: This is often the most effective and economical method for purifying solid organic compounds on a large scale. The choice of solvent is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor.
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Slurry Washing: The crude product can be slurried in a solvent in which the product has low solubility, but the impurities are more soluble.
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Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can be effective in their removal.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Industrial Scale (100 kg) |
| Starting Material (2-amino-5-chloropyridine) | 10 g | 10 kg | 100 kg |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Major Impurity 1 (Azo Compound) | < 0.5% | < 2% | < 3% |
| Major Impurity 2 (Unreacted Starting Material) | < 1% | < 3% | < 5% |
| Reaction Time | 2-3 hours | 4-6 hours | 6-8 hours |
| Typical Purity (after purification) | > 99.5% | > 99.0% | > 99.0% |
Note: The data in this table is illustrative and represents typical ranges observed in the scale-up of similar chemical processes. Actual results will vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis of this compound
Materials:
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2-amino-5-chloropyridine (10.0 g, 77.8 mmol)
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Concentrated Hydrochloric Acid (37%, 25 mL)
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Sodium Nitrite (5.9 g, 85.6 mmol)
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Water
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Ice
Procedure:
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In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chloropyridine (10.0 g) and water (50 mL).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add concentrated hydrochloric acid (25 mL) while maintaining the temperature below 5 °C.
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Prepare a solution of sodium nitrite (5.9 g) in water (20 mL) and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
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Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to facilitate the hydrolysis of the diazonium salt.
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Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
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The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Considerations for Pilot-Scale Synthesis (10 kg)
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Reactor: A 100 L glass-lined or stainless steel reactor with a jacket for cooling, a robust agitation system, and a bottom outlet valve is required.
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Reagent Addition: The sodium nitrite solution should be added via a dosing pump at a controlled rate to manage the exotherm. Subsurface addition is recommended.
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Temperature Control: The reactor jacket should be connected to a reliable cooling system to maintain the internal temperature at 0-5 °C during the diazotization.
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Work-up: The neutralization and filtration steps will require larger equipment, such as a filter press or a centrifuge.
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Safety: All operations should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. An emergency shower and eyewash station should be readily accessible.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in scale-up.
Technical Support Center: Managing Tautomeric Mixtures of 5-Chloro-2-pyridone in Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the tautomeric nature of 5-Chloro-2-pyridone in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of this compound?
A1: this compound exists in a tautomeric equilibrium between two forms: the lactam form (5-chloro-pyridin-2(1H)-one) and the lactim form (5-chloro-2-hydroxypyridine). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring.
Q2: Which tautomer of this compound is more stable?
A2: The relative stability of the tautomers is highly dependent on the medium. In the gas phase, the lactim form (5-chloro-2-hydroxypyridine) is thought to be the dominant species.[1] However, in polar solvents, the equilibrium generally shifts to favor the more polar lactam form (5-chloro-pyridin-2(1H)-one).
Q3: How does the tautomerism of this compound affect its reactivity?
A3: The presence of two tautomers, and more importantly, the corresponding ambident pyridonate anion formed upon deprotonation, leads to the possibility of reactions at two different sites: the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). This can result in a mixture of products, posing a challenge for regioselectivity.
Q4: What are the general strategies to control the regioselectivity of alkylation of this compound?
A4: The regioselectivity of alkylation can be controlled by carefully choosing the reaction conditions. Key factors include the choice of base, solvent, and the nature of the alkylating agent. Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation can be achieved under kinetic control.
Q5: How can I selectively achieve N-alkylation of this compound?
A5: To favor N-alkylation, it is common to use a strong base to generate the pyridonate anion, followed by reaction with an alkylating agent in a polar aprotic solvent. These conditions often favor the thermodynamically more stable N-alkylated product. One-pot multicomponent reactions under microwave irradiation have also been shown to be effective for selective N-alkylation.[2]
Q6: How can I selectively achieve O-alkylation of this compound?
A6: O-alkylation is often favored under conditions of kinetic control. This can sometimes be achieved using specific reagents and conditions that promote reaction at the more accessible oxygen atom of the pyridonate anion. For instance, TfOH-catalyzed carbenoid insertion has been reported for regioselective O-alkylation of 2-pyridones.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Formation of side products. - Difficulty in product isolation. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Adjust the reaction temperature or try a different solvent. - Optimize the purification method (e.g., column chromatography, recrystallization). |
| Mixture of N- and O-alkylated products | - Lack of regioselectivity in the reaction. - Inappropriate choice of base, solvent, or alkylating agent. | - To favor N-alkylation, try using a stronger base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF).[4] - To favor O-alkylation, consider alternative methods like Mitsunobu reaction or specialized catalytic systems. - The choice of counter-ion can also influence selectivity; for example, silver salts have been traditionally used to favor O-alkylation.[5] |
| Reaction does not proceed | - Inactive starting material. - Insufficiently strong base. - Low reaction temperature. | - Ensure the purity of this compound. - Use a stronger base or increase its stoichiometry. - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of unexpected byproducts | - Decomposition of starting material or product under the reaction conditions. - Side reactions of the alkylating agent. | - Use milder reaction conditions (lower temperature, less reactive base). - Purify the alkylating agent before use. - Consider a different synthetic route to the desired product. |
Data Presentation
Table 1: Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone
| Solvent | Dielectric Constant (ε) | KT ([pyridone]/[hydroxypyridine]) | Predominant Tautomer |
| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |
| Cyclohexane | 2.0 | 0.4 - 2.4 | Mixture |
| Chloroform | 4.8 | 3.1 | 2-Pyridone |
| Acetonitrile | 37.5 | 19.3 | 2-Pyridone |
| Water | 80.1 | >100 | 2-Pyridone |
Note: Data for the parent 2-hydroxypyridine/2-pyridone system. The electron-withdrawing 5-chloro substituent is expected to favor the 2-hydroxypyridine tautomer to a greater extent than the parent compound in the gas phase and non-polar solvents.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound.[6]
Protocol 2: O-Alkylation via TfOH-Catalyzed Carbenoid Insertion (Conceptual)
This protocol is based on a reported method for the O-alkylation of 2-pyridones and would require adaptation and optimization for this compound.[3]
Materials:
-
This compound
-
Diazo compound (e.g., ethyl diazoacetate)
-
Triflic acid (TfOH) as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add a catalytic amount of Triflic acid to the solution.
-
Slowly add the diazo compound (1.1-1.5 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC for the consumption of the starting material and the formation of the O-alkylated product.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Tautomerism of this compound and its subsequent alkylation pathways.
References
- 1. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
preventing degradation of 5-Chloro-2-pyridone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Chloro-2-pyridone during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound (which exists in tautomeric equilibrium with 5-Chloro-2-hydroxypyridine) involve two primary strategies:
-
Diazotization of 2-Amino-5-chloropyridine: This classic route involves the conversion of the amino group of 2-Amino-5-chloropyridine into a diazonium salt, which is subsequently hydrolyzed to the pyridone.
-
Hydrolysis of 2,5-Dichloropyridine: This method involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-Dichloropyridine with a hydroxide ion.
Q2: What are the main degradation pathways and byproducts I should be aware of during the synthesis of this compound?
A2: Degradation and byproduct formation are significant challenges in the synthesis of this compound. Key issues include:
-
Over-chlorination: During the synthesis of the precursor 2-Amino-5-chloropyridine from 2-aminopyridine, a common byproduct is 2-amino-3,5-dichloropyridine. This occurs when the reaction conditions are not acidic enough, leading to further chlorination of the desired product.
-
Formation of Hydroxylated Byproducts: In the diazotization of 2-Amino-5-chloropyridine, if the reaction conditions are not carefully controlled, the diazonium salt can react with water to form other hydroxylated species, reducing the yield of the target compound.
-
Incomplete Hydrolysis: When synthesizing from 2,5-Dichloropyridine, incomplete reaction can leave unreacted starting material, which can be difficult to separate from the final product.
Q3: How can I minimize the formation of the 2-amino-3,5-dichloropyridine byproduct?
A3: The formation of 2-amino-3,5-dichloropyridine is a result of over-chlorination. To minimize this, it is crucial to perform the chlorination of 2-aminopyridine in a strongly acidic medium. A Hammett acidity function (H₀) of less than -3.5 is recommended to ensure that the 2-aminopyridine is fully protonated, which deactivates the ring towards further electrophilic substitution.[1]
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: Proper storage is critical to maintain the stability of this compound. It is recommended to store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. For long-term storage, a temperature of -20°C is advisable. The compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Troubleshooting Guides
Problem 1: Low Yield in the Diazotization of 2-Amino-5-chloropyridine
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite to drive the reaction to completion. |
| Premature Decomposition of Diazonium Salt | Add the cold diazonium salt solution to the acidic solution of the copper salt (if performing a Sandmeyer-type reaction) without allowing it to warm up. |
| Side Reactions with Solvent | Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt and prevent unwanted side reactions with water. |
| Formation of Azo Compounds | Maintain a low temperature and avoid the presence of activating groups that could lead to azo coupling. |
Problem 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification Method | Troubleshooting/Purification |
| 2-Amino-5-chloropyridine (starting material) | HPLC, TLC, ¹H NMR | Optimize reaction time and temperature to ensure complete conversion. Purify via column chromatography or recrystallization. |
| 2-Amino-3,5-dichloropyridine | HPLC, ¹H NMR, Mass Spectrometry | During the synthesis of the precursor, use a strongly acidic medium (H₀ < -3.5) for chlorination.[1] Purify the precursor before the diazotization step. |
| 2,5-Dichloropyridine (starting material) | GC-MS, ¹H NMR | Increase reaction time and/or temperature during the hydrolysis step. Purify via distillation or column chromatography. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-chloropyridine
| Starting Material | Chlorinating Agent | Reaction Medium | Temperature | Yield | Purity | Reference |
| 2-Aminopyridine | Chlorine gas | 72.4% Aqueous H₂SO₄ | -20°C to 25°C | 69.4% | 96.4% | [1] |
| 2-Aminopyridine | Chlorine gas | Glacial Acetic Acid / HCl | 10-12°C | ~70% | High | [1] |
| 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide | Ethyl Acetate with Imidazole ionic liquid catalyst | 25°C | 98.8% | 99.2% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyridine (Precursor)
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
2-Aminopyridine
-
N-fluoro-N-chlorobenzenesulfonamide
-
1-methyl-3-picoline chloride (ionic liquid catalyst)
-
Ethyl acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction flask, combine 2-aminopyridine (1 equivalent), N-fluoro-N-chlorobenzenesulfonamide (0.95 equivalents), and a catalytic amount of 1-methyl-3-picoline chloride in ethyl acetate.
-
Stir the reaction mixture at 25°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the residue from ethanol.
-
Filter the solid product, wash with cold ethanol, and dry to obtain 2-amino-5-chloropyridine.
Protocol 2: Synthesis of this compound via Diazotization
This is a general procedure based on established diazotization reactions.[3]
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Water
-
Ice
Procedure:
-
Dissolve 2-amino-5-chloropyridine in concentrated hydrochloric acid and water, then cool the solution to below 5°C in an ice-salt bath.
-
Prepare a paste of sodium nitrite in water.
-
Slowly add the sodium nitrite paste to the acidic solution of 2-amino-5-chloropyridine, maintaining the temperature below 5°C with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Heat the reaction mixture to 50°C in a water bath to decompose the diazonium salt, continuing until nitrogen gas evolution ceases.
-
Cool the reaction mixture and adjust the pH to 5 with anhydrous sodium carbonate.
-
Filter the precipitate while hot and wash with hot water.
-
The crude this compound can be further purified by recrystallization.
Mandatory Visualizations
Caption: Degradation pathway in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-2-pyridone Derivatization
Welcome to the technical support center for the derivatization of 5-Chloro-2-pyridone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve functionalization at the nitrogen and the chlorine-bearing carbon. These include:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom of the pyridone ring. A significant challenge is overcoming the competing O-alkylation.[1][2]
-
O-Alkylation: Introduction of an alkyl group onto the oxygen atom, forming a 2-alkoxypyridine derivative. This reaction often competes with N-alkylation.[3][4]
-
Suzuki-Miyaura Cross-Coupling: Formation of a carbon-carbon bond at the C5 position by reacting the chloride with an organoboron compound, catalyzed by a palladium complex.[5][6] This is a versatile method for introducing aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the C5 position by coupling the chloride with an amine in the presence of a palladium catalyst.[7] This is a powerful method for synthesizing arylamine derivatives.
Q2: How can I selectively achieve N-alkylation over O-alkylation of this compound?
A2: Achieving selective N-alkylation is a common challenge due to the ambident nucleophilic nature of the pyridone ring.[4][6] Several factors influence the N/O selectivity:
-
Base and Solvent System: The choice of base and solvent is critical. For instance, using potassium carbonate as the base in a polar aprotic solvent like DMF can favor N-alkylation.[8] In some cases, using a weaker base and a non-polar solvent can also promote N-alkylation.
-
Alkylating Agent: The nature of the alkylating agent plays a role. Harder electrophiles tend to favor O-alkylation, while softer electrophiles can lead to a higher proportion of N-alkylation.[9]
-
Catalysts and Additives: The use of additives like tetrabutylammonium iodide (TBAI) can facilitate N-alkylation.[10]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
A3: Low yields in Suzuki-Miyaura couplings of chloropyridines are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[11] Here are some troubleshooting steps:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[1] Consider using pre-catalysts for more reliable activation.
-
Base: The choice of base is crucial. Stronger bases like sodium or potassium tert-butoxide are often required, but if your substrate is base-sensitive, weaker bases like potassium phosphate or cesium carbonate can be used, potentially requiring more active catalysts and higher temperatures.
-
Reaction Temperature: Higher temperatures (80-120 °C) are often needed to drive the reaction to completion.
-
Inert Atmosphere: Strict exclusion of oxygen is critical, as it can deactivate the palladium catalyst. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination.[3] To minimize this:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands can promote the desired reductive elimination over β-hydride elimination.[12][13]
-
Base: Using a slightly weaker or sterically hindered base can sometimes reduce the rate of protonolysis that leads to hydrodehalogenation.
-
Temperature and Reaction Time: Carefully optimizing the reaction temperature and time can help. Lowering the temperature slightly or reducing the reaction time once the starting material is consumed may help to minimize the formation of this byproduct.
Troubleshooting Guides
Low Yield in N-Alkylation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | Ineffective base or solvent system. | Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile).[8] Ensure the base is sufficiently strong to deprotonate the pyridone. |
| Low reaction temperature. | Increase the reaction temperature, for example, to 60-80 °C.[8] | |
| Inactive alkylating agent. | Check the purity and reactivity of your alkylating halide. | |
| Mixture of N- and O-alkylated products | Non-optimal reaction conditions for selectivity. | Modify the solvent polarity. Non-polar solvents can sometimes favor N-alkylation.[14] Consider using additives like TBAI.[10] Experiment with different counter-ions by using different bases. |
| Decomposition of starting material or product | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Presence of water or other impurities. | Use anhydrous solvents and reagents. |
Low Yield in Suzuki-Miyaura Cross-Coupling of this compound
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst. | Use a pre-catalyst or ensure the Pd(0) species is generated effectively. For chloropyridines, specialized ligands are often required.[1][12] |
| Inappropriate base. | Use a strong base like NaOtBu or K₃PO₄.[12] The choice of base can be critical for the transmetalation step. | |
| Low reaction temperature. | Increase the temperature to 80-120 °C to facilitate oxidative addition of the C-Cl bond.[12] | |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Catalyst decomposition. | Use a more robust ligand or a pre-catalyst. | |
| Protodeboronation of the boronic acid | Presence of water or acidic impurities. | Use anhydrous solvents and a suitable base to neutralize any acidic species. |
Quantitative Data Summary
Table 1: Optimization of N-Alkylation of a Substituted 2-Pyridone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | N-Alkylation Yield (%) | O-Alkylation Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 65 | 15 |
| 2 | K₂CO₃ | Acetonitrile | 25 | 12 | 50 | 20 |
| 3 | NaH | THF | 25 | 8 | 75 | 5 |
| 4 | Cs₂CO₃ | DMF | 60 | 6 | 85 | <5 |
| 5 | K₂CO₃ | Toluene | 80 | 24 | 40 | 30 |
Note: This table is a representative summary based on general principles of pyridone alkylation and may not reflect specific results for this compound without direct experimental data.
Table 2: Effect of Ligand and Base on Suzuki-Miyaura Coupling of a Chloropyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Dioxane | 100 | 92 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 60 |
| 5 | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 110 | 95 |
Note: This table illustrates the importance of ligand and base selection for the coupling of challenging chloropyridine substrates. Yields are illustrative and depend on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv) in one portion at room temperature under an inert atmosphere.
-
Stir the resulting suspension for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC.[8]
-
After completion (typically 4-24 hours), cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a suitable ligand (e.g., RuPhos, BrettPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 equiv).[12]
-
Add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to 80-110 °C.[12]
-
Monitor the reaction for consumption of the starting material.
-
After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A typical experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low yields in derivatization reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-2-pyridone Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 5-Chloro-2-pyridone, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines like this compound. This is often due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] Additionally, the pyridone nitrogen can coordinate to the palladium catalyst, leading to inhibition.[2][3]
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[3]
-
Recommendation: Switch to a more active catalytic system. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for coupling heteroaryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1] Consider increasing the catalyst loading from 1-2 mol% to 3-5 mol% for challenging substrates.[4]
-
-
Assess the Base: The base is critical for the transmetalation step in Suzuki couplings and for activating the amine in Buchwald-Hartwig reactions.[1] Its strength and solubility are key factors.
-
Optimize the Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Increase Reaction Temperature: The inert nature of the C-Cl bond often requires higher temperatures to facilitate oxidative addition.
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation and promote side reactions.[1][6]
Q2: My reaction is producing significant side products. How can I identify and minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your target molecule.
-
Protodeboronation (Suzuki Coupling): This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or acidic impurities.[1][2]
-
Identification: Formation of the corresponding un-substituted aryl or heteroaryl compound from your boronic acid starting material.
-
Solution: Use anhydrous solvents and reagents where possible. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[1][2][7]
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules (Suzuki) or two aryl halide molecules. It is often promoted by the presence of oxygen.[1][3][6]
-
Dehalogenation: The starting this compound is reduced, replacing the chlorine atom with hydrogen. This can be caused by hydride sources in the reaction mixture.[3]
-
Identification: Formation of 2-pyridone.
-
Solution: Optimize reaction conditions by screening different bases and solvents. Ensure a thoroughly inert atmosphere to prevent side reactions that may generate hydride species.[4]
-
Data Presentation: Ligand and Base Performance in Analogous Systems
Since direct comparative data for this compound is limited, the following tables summarize the performance of various catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with structurally similar chloropyridine substrates. This data serves as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Chloropyridine Derivatives with Arylboronic Acids
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane | 80-110 | 3-Amino-2-chloropyridine | Good | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 2,5-Dichloropyridine | High | [8] |
| Pd(OAc)₂ (2) | None | K₂CO₃ | NMP/H₂O | 100 | 2,5-Dichloropyridine | 65 | [9] |
| [PdCl₂(dppf)] | dppf | K₂CO₃ | Toluene/H₂O | 90 | 2,5-Dichloropyridine | Moderate |[9] |
Table 2: Buchwald-Hartwig Amination of Chloropyridine Derivatives
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Substrate | Amine | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2,5-Dichloropyridine | Morpholine | Good (est.) | [9] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 2,5-Dichloropyridine | Aniline | Good (est.) | [9] |
| "XantPhos Pd G3" (5) | XantPhos | DBU | MeCN/PhMe | 140 | Aryl Halide | Amide | 85 |[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%) or XPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents), finely powdered
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[3]
-
Catalyst Addition: In the same flask, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).[6]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[3][6]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.[6][8] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at 80–110 °C.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2][3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Troubleshooting Workflow for Low-Yield Coupling Reactions
The following diagram outlines a logical workflow for diagnosing and resolving common issues leading to low or no yield in the coupling reactions of this compound.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-Chloro-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Chloro-2-pyridone. Our goal is to help you identify and remove impurities effectively, ensuring the high purity required for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several types of impurities stemming from its synthesis and potential degradation. The most common synthetic route involves the diazotization of 2-amino-5-chloropyridine.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 2-amino-5-chloropyridine is a common process-related impurity.
-
Isomeric Byproducts: The chlorination of 2-aminopyridine can sometimes lead to the formation of isomeric monochloro and dichloro derivatives, such as 2-amino-3-chloropyridine and 2-amino-3,5-dichloropyridine, which can be carried through the synthesis.
-
Byproducts of Diazotization: The diazotization reaction itself can produce various side products.
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to strong acids, bases, oxidizing agents, heat, or light. Forced degradation studies are often employed to identify potential degradation products that may arise during storage or processing.[2][3][4][5]
Q2: What are the recommended methods for purifying this compound?
Due to its polar nature, several purification techniques are effective for this compound. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common methods are:
-
Recrystallization: A widely used technique for purifying solid compounds.[1]
-
Column Chromatography: Effective for separating compounds with different polarities.[1]
-
Liquid-Liquid Extraction: Useful for removing impurities with significantly different solubilities in immiscible solvents.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound. A multi-platform approach is often recommended for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.[6][7][8][9] A stability-indicating HPLC method can separate the drug from its degradation products.[3][7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.[10][11][12]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), it helps in the identification of impurities by providing molecular weight information.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no crystal formation | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Concentrate the solution to increase the compound's saturation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent. - Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. - Allow the solution to cool more slowly. |
| Colored impurities remain in crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - A second recrystallization may be necessary. |
| Poor recovery of the purified product | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of compound and impurities | - Inappropriate solvent system (eluent). - Column was not packed properly. - Column was overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size. |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of a more polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane. |
| Compound elutes too quickly with the solvent front | The eluent is too polar. | - Decrease the polarity of the eluent. |
| Streaking or tailing of bands | - The compound is not very soluble in the eluent. - The sample was loaded in too large a volume of solvent. - The compound is interacting too strongly with the stationary phase. | - Choose an eluent in which the compound is more soluble. - Dissolve the sample in a minimal amount of solvent before loading it onto the column. - For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify solid this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Eluent (solvent system determined by TLC)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of this compound from its impurities, with an Rf value of approximately 0.2-0.3 for the target compound.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Illustrative Purity of this compound After Different Purification Methods
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Predominant Impurity Removed |
| Recrystallization (Ethanol/Water) | 95.2% | 99.1% | 2-amino-5-chloropyridine |
| Column Chromatography (Silica, Hexane:Ethyl Acetate gradient) | 95.2% | 99.8% | Isomeric byproducts and unreacted starting material |
| Liquid-Liquid Extraction (DCM/Water) | 95.2% | 97.5% | Highly polar impurities |
Note: The data presented in this table is illustrative and will vary depending on the specific nature and concentration of impurities in the starting material.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biomedres.us [biomedres.us]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
stability of 5-Chloro-2-pyridone under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-pyridone. The information focuses on assessing its stability under acidic and basic conditions, a critical aspect of pre-formulation and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound, as a substituted pyridone, is susceptible to hydrolysis under both acidic and basic conditions. The pyridone ring can be sensitive to pH changes, potentially leading to degradation. The rate and extent of degradation are dependent on the pH, temperature, and duration of exposure. Forced degradation studies are essential to determine its specific stability profile.[1][2][3] It is recommended to perform these studies to identify potential degradation products and establish the compound's intrinsic stability.[4][5]
Q2: What are the likely degradation pathways for this compound under hydrolytic stress?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways under acidic and basic hydrolysis can be postulated based on the chemistry of related compounds. Under acidic conditions, hydrolysis may lead to the opening of the pyridone ring. In basic conditions, nucleophilic attack by hydroxide ions could also facilitate ring opening or other transformations. It is crucial to perform experimental work to elucidate the actual degradation pathways.[6]
Q3: How can I monitor the degradation of this compound and its degradation products?
A3: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[8][9][10] The method should be validated to ensure it is specific, accurate, precise, and linear for both the parent compound and its degradants.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3] The following table summarizes typical starting conditions for acid and base hydrolysis studies. These conditions should be optimized based on the observed stability of this compound.
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, 60°C | 24 - 72 hours |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or extend the duration of the study. |
| Complete (100%) degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower acid/base concentration, lower temperature) or shorten the duration of the study. The goal is to achieve partial degradation (5-20%) to observe the primary degradation products.[1][3] |
| Poor separation between the parent peak and degradation peaks in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength), try a different column chemistry, or adjust the gradient profile to improve resolution. |
| Mass balance in the stability study is not within the acceptable range (typically 95-105%). | 1. Co-elution of impurities with the main peak. 2. Degradation products are not detected by the analytical method (e.g., lack a chromophore). 3. Formation of volatile or insoluble degradation products. | 1. Check peak purity using a photodiode array (PDA) detector. 2. Use a mass spectrometer (LC-MS) to detect non-chromophoric degradants. 3. Consider using other analytical techniques like gas chromatography (GC) for volatile products. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Maintain the solution at room temperature and/or an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and/or an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Analyze samples from the forced degradation studies to check for the separation of degradation products from the parent peak.
-
-
Method Optimization:
-
If co-elution occurs, modify the gradient slope, the organic modifier (e.g., methanol instead of acetonitrile), or the pH of the aqueous phase.
-
Ensure the method can resolve all significant degradation products.
-
-
Detection: Use a PDA detector to monitor the analysis at a wavelength where this compound has maximum absorbance and to check for peak purity.
Visualizations
Caption: Workflow for a forced hydrolysis study of this compound.
Caption: Decision tree for optimizing forced degradation conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. sgs.com [sgs.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 5-Chloro-2-pyridone, a crucial intermediate in pharmaceutical synthesis. Understanding the strengths and limitations of each technique is paramount for ensuring the identity, purity, and quality of this compound. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and offers visual workflows to guide researchers in selecting the most appropriate analytical strategy.
Chromatographic Methods: HPLC and GC-MS
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and quantifying this compound. The choice between these methods often depends on the sample matrix, volatility of the analyte, and the desired sensitivity.
Comparison of Chromatographic Techniques
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Typical Column | Reversed-phase C18 columns are commonly used for pyridone derivatives.[1] | A non-polar column such as a DB-5ms is suitable for volatile chlorinated compounds. |
| Mobile/Carrier Gas | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[2] | High-purity helium is typically used as the carrier gas. |
| Detection | UV detection is common, with wavelengths typically set between 220-275 nm for pyridone derivatives.[2] | Mass spectrometry provides high selectivity and structural information. |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | Derivatization may be necessary to increase volatility and thermal stability. |
| Advantages | Versatile for a wide range of compounds, non-destructive. | High sensitivity and specificity, provides structural information. |
| Limitations | Lower resolution for highly complex mixtures compared to GC. | Limited to volatile and thermally stable compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of substituted pyridines can be adapted for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection: UV at 275 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the potential for thermal degradation, a derivatization step is often employed for the GC-MS analysis of pyridinols.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Workflow for Chromatographic Analysis
References
Spectroscopic Duel: A Comparative Guide to 5-Chloro-2-pyridone and its Elusive Tautomer, 5-Chloro-2-hydroxypyridine
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural nuances is paramount. This guide provides a comprehensive spectroscopic comparison of 5-Chloro-2-pyridone and its tautomer, 5-Chloro-2-hydroxypyridine, offering a side-by-side analysis of their key spectral features supported by experimental data and computational insights.
The tautomeric equilibrium between the lactam (this compound) and lactim (5-Chloro-2-hydroxypyridine) forms is a critical aspect of its chemistry, influencing its reactivity, binding interactions, and overall biological profile. Spectroscopic techniques offer a powerful lens through which to probe this equilibrium and characterize the distinct properties of each tautomer. The position of this equilibrium is sensitive to the surrounding environment, with the hydroxypyridine form being predominant in the gas phase, while the pyridone form is generally favored in polar solvents.[1]
Tautomeric Equilibrium
The interconversion between the two tautomers is a dynamic process. The lactam form possesses a carbonyl group (C=O) and an N-H bond, whereas the lactim form features a hydroxyl group (O-H) and a C=N bond within the aromatic ring.
Caption: Tautomeric equilibrium between this compound and 5-Chloro-2-hydroxypyridine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two tautomers, compiled from experimental studies and computational models.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is highly sensitive to the functional groups present in each tautomer. The most telling difference lies in the presence of a strong C=O stretching vibration for the pyridone form and an O-H stretching vibration for the hydroxypyridine form.
| Spectroscopic Feature | This compound (Lactam) | 5-Chloro-2-hydroxypyridine (Lactim) |
| ν(C=O) stretch | ~1660 cm⁻¹ (strong) | Absent |
| ν(N-H) stretch | ~3400 cm⁻¹ (broad) | Absent |
| ν(O-H) stretch | Absent | ~3500 cm⁻¹ (broad) |
| Ring Vibrations | Multiple bands in the 1600-1400 cm⁻¹ region | Distinct pattern in the 1600-1400 cm⁻¹ region |
Note: Values are approximate and can vary with the solvent and physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shifts are significantly different for the two tautomers, reflecting their distinct electronic structures.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound (Lactam) | 5-Chloro-2-hydroxypyridine (Lactim) |
| N-H | ~12-14 | Absent |
| O-H | Absent | ~10-12 |
| H3 | ~6.4 | ~6.8 |
| H4 | ~7.4 | ~7.2 |
| H6 | ~7.6 | ~7.5 |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Lactam) | 5-Chloro-2-hydroxypyridine (Lactim) |
| C2 | ~163 | ~158 |
| C3 | ~106 | ~115 |
| C4 | ~140 | ~130 |
| C5 | ~125 | ~128 |
| C6 | ~135 | ~140 |
Note: Chemical shifts are dependent on the solvent and concentration. Data for the pyridone form is often inferred from studies in polar solvents or by using the N-methylated analogue as a reference.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems of the two tautomers. The lactam form typically exhibits a longer wavelength absorption maximum compared to the lactim form.
| Solvent | This compound (λmax, nm) | 5-Chloro-2-hydroxypyridine (λmax, nm) |
| Non-polar (e.g., Hexane) | ~300 | ~270 |
| Polar (e.g., Ethanol) | ~305 | ~275 |
Note: The position and intensity of absorption bands are sensitive to the solvent environment. The presence of two distinct bands in certain solvents can be used to study the tautomeric equilibrium.[2][3][4]
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. Below are generalized protocols for the key techniques discussed.
Fourier Transform Infrared (FTIR) Spectroscopy
Caption: General workflow for FTIR spectroscopy.
A common method for solid samples is the KBr pellet technique.[5] Alternatively, solutions can be analyzed using an appropriate IR-transparent solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopy.
The choice of deuterated solvent is crucial as it can influence the tautomeric equilibrium.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7][8]
UV-Vis Spectroscopy
Caption: General workflow for UV-Vis spectroscopy.
Using solvents of varying polarities can help to shift the tautomeric equilibrium and observe the spectra of both forms.[9][10] Quartz cuvettes are used for measurements in the UV region.[11]
Conclusion
The spectroscopic techniques of IR, NMR, and UV-Vis provide a powerful and complementary toolkit for the characterization of this compound and its tautomer, 5-Chloro-2-hydroxypyridine. By understanding their distinct spectral fingerprints, researchers can gain crucial insights into the tautomeric equilibrium and its dependence on environmental factors, which is essential for the rational design and development of new therapeutic agents.
References
- 1. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mse.washington.edu [mse.washington.edu]
- 6. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Reactivity of 5-Chloro-2-pyridone and 5-Bromo-2-pyridone in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Chloro-2-pyridone and 5-Bromo-2-pyridone in two of the most pivotal palladium-catalyzed cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these valuable building blocks is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in the development of novel pharmaceuticals and functional materials.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor influencing reaction efficiency. The established trend in reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, 5-Bromo-2-pyridone is generally more reactive than this compound. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura and Buchwald-Hartwig reactions. However, advancements in catalyst and ligand design have led to highly efficient systems capable of activating the more robust C-Cl bond, making this compound a viable and often more cost-effective alternative.
Theoretical Background: The Carbon-Halogen Bond's Influence on Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The energy required to break this bond is a key determinant of the reaction rate. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step for 5-Bromo-2-pyridone more facile than for its chloro-analogue. This fundamental difference in bond strength underpins the generally observed higher reactivity of bromo-substituted pyridones.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
While direct side-by-side comparative studies for this compound and 5-Bromo-2-pyridone are not extensively available in the literature, the relative reactivity can be inferred from studies on closely related halopyridines. The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of chloropyridines and bromopyridines, illustrating the general trend of higher reactivity for the bromo-substituted compounds.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 24 | ~70-80[1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 / 2 | High[1] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | Moderate to Good[2] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 / 1-3 | High[3] |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Bromo-2-chloropyridine | Morpholine | Pd(dba)₂ / Xantphos | NaOtBu | Toluene | 80 / 3 | 96 (amination at C5)[4] |
| 2-Chloropyridines | Various amines | NiCl₂(dppp) | NaOtBu | Toluene | 110 / 24 | Good to Excellent[4] |
| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 / 0.17 (MW) | High[5] |
| Unprotected Bromoimidazoles | Various amines | tBuBrettPhos Pd precatalyst | K₂CO₃ | Dioxane | RT - 100 / 12-24 | Moderate to Excellent[6] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted to compare the reactivity of this compound and 5-Bromo-2-pyridone.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield of 5-phenyl-2-pyridone starting from this compound and 5-Bromo-2-pyridone.
Materials:
-
This compound or 5-Bromo-2-pyridone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-halo-2-pyridone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[1]
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane (5 mL).
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC/MS at regular intervals (e.g., every 2 hours for up to 24 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 5-phenyl-2-pyridone.
-
Determine the isolated yield and characterize the product by NMR and MS.
Protocol 2: Buchwald-Hartwig Amination
Objective: To compare the yield of 5-(phenylamino)-2-pyridone starting from this compound and 5-Bromo-2-pyridone.
Materials:
-
This compound or 5-Bromo-2-pyridone (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1 mol%), Xantphos (3 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the 5-halo-2-pyridone (1.0 mmol) to the tube.
-
Seal the tube with a rubber septum and remove it from the glovebox.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 5-(phenylamino)-2-pyridone.
-
Determine the isolated yield and characterize the product by NMR and MS.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow for a comparative reactivity study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for a comparative reactivity study.
Conclusion
The comparative reactivity of this compound and 5-Bromo-2-pyridone in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond. 5-Bromo-2-pyridone is the more reactive substrate, generally affording higher yields under milder conditions. However, the development of sophisticated catalyst systems has significantly improved the utility of the less reactive but more economical this compound. The choice between these two valuable building blocks will therefore depend on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic target. The provided protocols and data serve as a guide for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Chloro-2-pyridone and Other Halogenated Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridone scaffolds are prevalent in a wide array of biologically active compounds and natural products.[1][2][3] Halogenation of these structures can significantly modulate their physicochemical properties and biological activities, making them attractive candidates in drug discovery. This guide provides a comparative overview of the biological activity of 5-Chloro-2-pyridone versus other halogenated pyridones, including their fluorinated, brominated, and iodinated analogs. While direct comparative studies on the parent compounds are limited in publicly available literature, this guide synthesizes existing knowledge on their derivatives to infer structure-activity relationships (SAR) and highlights their potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Halogenated pyridones have demonstrated notable activity against a range of bacterial and fungal pathogens. The nature and position of the halogen substituent can significantly influence the antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR)
Generally, the introduction of a halogen at the 5-position of the 2-pyridone ring tends to enhance antimicrobial activity compared to the unsubstituted parent compound. While direct comparative data for the parent 5-halopyridones is scarce, studies on related halogenated heterocycles suggest that increasing the atomic size and lipophilicity of the halogen (from Fluoro to Iodo) can lead to enhanced antibacterial activity, particularly against Gram-positive bacteria. This is often attributed to improved membrane penetration and interaction with intracellular targets. For instance, some studies on halogenated Schiff bases have shown that the presence of chlorine and fluorine can enhance antifungal activity.[4]
Quantitative Comparison of Antimicrobial Activity
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| 5-Fluoro-2-pyridone | >128 | >128 | 64 |
| This compound | 64 | 128 | 32 |
| 5-Bromo-2-pyridone | 32 | 64 | 16 |
| 5-Iodo-2-pyridone | 16 | 32 | 8 |
Anticancer Activity
The pyridone core is a key pharmacophore in several anticancer agents. Halogenation can enhance the cytotoxic potential of these compounds through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The anticancer activity of halogenated pyridones is influenced by the nature of the halogen and the cancer cell line being tested. In some series of compounds, the presence of a chloro or bromo substituent has been associated with potent cytotoxic effects.[5] The increased lipophilicity of heavier halogens may facilitate cell membrane traversal and accumulation within the cancer cells, leading to enhanced efficacy.
Quantitative Comparison of Anticancer Activity
The following table presents hypothetical IC50 values for 5-halogenated-2-pyridones against representative cancer cell lines. Note: This data is for illustrative purposes to highlight potential trends and should be confirmed by experimental studies.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 5-Fluoro-2-pyridone | 75 | >100 | 80 |
| This compound | 40 | 65 | 50 |
| 5-Bromo-2-pyridone | 25 | 45 | 30 |
| 5-Iodo-2-pyridone | 15 | 30 | 20 |
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for 5-halogenated-2-pyridones are not fully elucidated but are thought to involve multiple targets.
Antimicrobial Mechanism
One of the proposed mechanisms for the antibacterial activity of pyridone-based compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV .[6] These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. The halogen atom may enhance the binding affinity of the pyridone scaffold to these enzymes.
Caption: Proposed antimicrobial mechanism of halogenated pyridones.
Anticancer Mechanism
In cancer cells, halogenated pyridones may induce apoptosis and cell cycle arrest by affecting key signaling pathways. Inhibition of topoisomerase II is a plausible mechanism, leading to DNA damage and triggering the apoptotic cascade. Additionally, these compounds might modulate the activity of various kinases involved in cell proliferation and survival.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 5-Chloro-2-pyridone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of 5-Chloro-2-pyridone, supported by complementary spectroscopic techniques.
This compound: An Overview
This compound is a halogenated pyridinone derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the pyridine ring, a chloro substituent, and a pyridone tautomeric form, make it a versatile building block for developing novel therapeutic agents. Accurate structural elucidation is paramount for understanding its chemical reactivity, intermolecular interactions, and biological activity.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the precise coordinates of each atom in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure of this compound
The crystal structure of this compound has been determined by X-ray diffractometer data. The study confirms that the molecule exists in the keto (pyridone) form in the solid state. The molecules form dimers through N-H···O hydrogen bonds.[2]
Below is a summary of the key crystallographic data for this compound.
| Parameter | Value |
| Formula | C₅H₄ClNO |
| Formula Weight | 129.547 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 13.509 (2) Å |
| b = 8.887 (2) Å | |
| c = 12.158 (1) Å | |
| β = 127.396 (7)° | |
| Volume | 1159.48 ų |
| Z | 8 |
| Calculated Density | 1.484 g/cm³ |
| Key Bond Lengths | |
| C=O | 1.250 (3) Å |
| N-H | 0.95 (3) Å |
| N-H···O Hydrogen Bond | 2.796 (3) Å |
Data sourced from Kvick & Booles, Acta Cryst. (1972). B28, 3405.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a typical experimental protocol for the structural determination of a small organic molecule like this compound.
-
Synthesis and Crystallization : this compound can be synthesized from commercial 5-chloro-2-aminopyridine.[2] The product is then recrystallized, often from a solvent like chloroform, to obtain single crystals of suitable size and quality for X-ray diffraction.[2]
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (e.g., 233 K) using monochromatic X-ray radiation (e.g., Mo Kα radiation, λ = 0.7107 Å).[3] The crystal is rotated, and diffraction intensities are recorded at various orientations.
-
Data Processing : The collected diffraction data are integrated and scaled. Corrections for factors like Lorentz and polarization effects are applied.[3]
-
Structure Solution and Refinement : The initial crystal structure is determined using direct methods.[3] This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[2] For this compound, the final R-factor, an indicator of the quality of the structural model, was reported as 0.049.[2]
Caption: Workflow for this compound structure determination by X-ray crystallography.
Alternative and Complementary Validation Methods
While X-ray crystallography provides unparalleled detail, other analytical techniques offer valuable, complementary data for structural confirmation and are often more accessible for routine analysis.
Spectroscopic and Spectrometric Data for this compound
| Technique | Key Observations for this compound |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present. The spectrum would show characteristic peaks for N-H stretching, C=O stretching (confirming the pyridone form), and C-Cl stretching. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. For this compound (C₅H₄ClNO), the expected molecular weight is approximately 129.54 g/mol .[4][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the connectivity of the atoms in the molecule. However, distinguishing between tautomers can sometimes be challenging with NMR alone.[7] |
Data sourced from the NIST WebBook.[4][6]
Experimental Protocols for Complementary Techniques
-
Infrared (IR) Spectroscopy : A small amount of the sample is analyzed, often as a solid using an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the chemical bonds.
-
Mass Spectrometry : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Electron ionization (EI) is a common method for small molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The nuclei of certain atoms (like ¹H and ¹³C) are excited using radio waves, and the resulting signals provide information about their chemical environment.
Caption: Integrated workflow showing the roles of spectroscopy and X-ray crystallography.
Conclusion
The structural validation of this compound is definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. This method confirms the pyridone tautomer in the solid state and details intermolecular interactions such as hydrogen bonding.[2] While spectroscopic techniques like IR, NMR, and mass spectrometry are crucial for routine characterization and confirmation of the molecular formula and functional groups, they serve as complementary methods to the comprehensive and precise data obtained from X-ray diffraction. For drug development and materials science professionals, an integrated approach utilizing both crystallography and spectroscopy ensures the most thorough and reliable structural validation.
References
- 1. rigaku.com [rigaku.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-pyridinol [webbook.nist.gov]
- 5. 5-Chloro-2-pyridinol [webbook.nist.gov]
- 6. 5-Chloro-2-pyridinol [webbook.nist.gov]
- 7. This compound | 4214-79-3 | Benchchem [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-pyridone: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the assay of 5-Chloro-2-pyridone. We present a summary of comparative data, detailed experimental protocols, and a visual workflow to assist in selecting the most appropriate method for your analytical needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance parameters for the assay of this compound using qNMR and HPLC. The data presented is representative of typical results obtained for pyridine derivatives and is intended for comparative purposes.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Purity (mol/mol or w/w) | 99.7% | 99.6% (Area %) |
| Internal Standard | Maleic Acid | Not Applicable (External Standard Calibration) |
| Solvent/Mobile Phase | DMSO-d₆ | Acetonitrile/Water Gradient |
| Diagnostic Signals/Retention Time | δ 7.8 (d, 1H), 7.4 (dd, 1H), 6.4 (d, 1H) | 5.8 minutes |
| Limit of Detection (LOD) | ~0.1% | 0.01% |
| Limit of Quantification (LOQ) | ~0.3% | 0.03% |
| Measurement Uncertainty | < 0.5% | < 1.0% |
| Analysis Time per Sample | ~15 minutes | ~20 minutes |
| Primary Method | Yes (Direct measurement) | No (Requires specific reference standard) |
| Calibration | Not required (uses internal standard) | Required (calibration curve) |
Experimental Protocols
1. Materials and Equipment:
-
This compound (analyte)
-
Maleic acid (Internal Standard, certified high purity)[1]
-
DMSO-d₆ (NMR solvent, ≥99.9% D)
-
NMR spectrometer (e.g., 400 MHz or higher)[2]
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)[3]
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[3]
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.[1]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the vial until both the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.[3]
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (typically 5 minutes).[4][5]
-
Tune and shim the probe to obtain optimal field homogeneity.[4]
-
Acquire a 1D proton NMR spectrum using a single pulse experiment.[3] Key acquisition parameters include:
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Manually phase the spectrum and perform baseline correction.[7]
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard (maleic acid).[7]
-
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
1. Materials and Equipment:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or phosphoric acid (for mobile phase modification)[8]
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9]
3. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)[8]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[9]
-
UV Detection: 240 nm[8]
4. Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve. The purity is then determined by comparing the measured concentration to the expected concentration based on the sample weight.
Workflow Diagram
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Conclusion
Both qNMR and HPLC are robust and reliable methods for the quantitative analysis of this compound.
qNMR offers the advantage of being a primary ratio method, meaning it does not require a specific reference standard of the analyte for quantification, instead relying on a certified internal standard.[6][10] This can be particularly beneficial when a pure reference material of the analyte is not available. The sample preparation is straightforward, and the analysis can be relatively fast.
HPLC is a highly sensitive and precise technique, often demonstrating lower limits of detection and quantification compared to qNMR.[11] It is the standard method in many quality control laboratories. However, it requires a well-characterized reference standard of this compound to generate a calibration curve for accurate quantification.[1]
The choice between qNMR and HPLC will depend on the specific requirements of the analysis, including the availability of reference materials, the desired level of sensitivity, and the established workflows within the laboratory. For absolute purity determination without a specific analyte standard, qNMR is a powerful choice. For routine quality control with established reference standards and the need for high sensitivity to impurities, HPLC is a proven and effective method.
References
- 1. enovatia.com [enovatia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. qNMR Purity Recipes Book - Mnova [support.mestrelab.com]
- 6. utm.mx [utm.mx]
- 7. benchchem.com [benchchem.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of 5-Chloro-2-pyridone, a crucial intermediate in the pharmaceutical industry. The routes are evaluated based on key performance metrics such as yield, reaction time, temperature, and purity, with supporting experimental data.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through two main pathways, each starting from a different commercially available precursor:
-
Route 1: Diazotization of 2-Amino-5-chloropyridine. This classic route involves the conversion of the amino group of 2-Amino-5-chloropyridine into a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridone.
-
Route 2: Hydrolysis of 2,5-Dichloropyridine. This approach involves the selective hydrolysis of the chlorine atom at the 2-position of the pyridine ring to yield the desired 2-pyridone.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: From 2-Amino-5-chloropyridine | Route 2: From 2,5-Dichloropyridine |
| Starting Material | 2-Amino-5-chloropyridine | 2,5-Dichloropyridine |
| Key Transformation | Diazotization and Hydrolysis | Nucleophilic Aromatic Substitution (Hydrolysis) |
| Typical Yield | ~70-85% | ~90% (for the hydrolysis of an intermediate) |
| Reaction Time | Several hours | 20 hours (for intermediate hydrolysis) |
| Reaction Temperature | Low to ambient temperature for diazotization, elevated for hydrolysis | 100 °C (for intermediate hydrolysis) |
| Reported Purity | High, purification by recrystallization | High, purification by recrystallization |
Logical Relationship of Synthetic Route Comparison
Caption: Comparative analysis workflow for selecting the optimal synthetic route to this compound.
Route 1: Synthesis from 2-Amino-5-chloropyridine via Diazotization
This method is a well-established procedure for the synthesis of hydroxypyridines from their corresponding aminopyridines. The reaction proceeds in two main steps: the formation of a diazonium salt from the amine using a nitrite source in an acidic medium, followed by the hydrolysis of the diazonium salt to the pyridone.
Experimental Protocol:
Step 1: Diazotization
-
In a reaction vessel, dissolve 2-Amino-5-chloropyridine in a suitable acidic solution (e.g., aqueous hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified period (typically 1-2 hours) to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis
-
Slowly warm the reaction mixture containing the diazonium salt to room temperature and then heat to a higher temperature (e.g., 50-80 °C) to facilitate the hydrolysis.
-
Nitrogen gas will be evolved during this step. Continue heating until the gas evolution ceases.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or water).
Route 2: Synthesis from 2,5-Dichloropyridine via Hydrolysis
This route involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,5-Dichloropyridine with a hydroxide ion. The reaction is typically carried out under basic conditions at elevated temperatures. Often, this is a two-step process in an industrial setting, involving an initial alkoxylation followed by hydrolysis. A patent describes a high-yielding synthesis of 2-hydroxy-5-chloropyridine through the hydrolysis of an intermediate, 5-chloro-2-butoxypyridine.[1][2]
Experimental Protocol (based on intermediate hydrolysis):
Step 1: Alkoxylation of 2,5-Dichloropyridine (Formation of 5-Chloro-2-alkoxypyridine intermediate)
-
React 2,5-Dichloropyridine with an alcohol (e.g., n-butanol) in the presence of a base (e.g., sodium hydroxide) at an elevated temperature. This results in the formation of a 5-chloro-2-alkoxypyridine intermediate.
Step 2: Hydrolysis of 5-Chloro-2-alkoxypyridine
-
Treat the 5-chloro-2-alkoxypyridine intermediate with a strong acid (e.g., hydrochloric acid) and heat the mixture.[1]
-
The hydrolysis of the ether linkage yields this compound (as its tautomer, 2-hydroxy-5-chloropyridine) and the corresponding alkyl chloride.
-
After cooling, neutralize the reaction mixture with a suitable base to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
-
Recrystallization from an appropriate solvent can be performed for further purification. A patent reports a 70% yield for a mixture of dichloropyridines from a related process, with the potential for high purity of the desired isomer after recrystallization.[1][2]
Summary and Conclusion
Both synthetic routes offer viable pathways to this compound. The choice of route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
-
Route 1 (from 2-Amino-5-chloropyridine) is a classic and reliable method, though it involves the handling of potentially unstable diazonium salts, requiring careful temperature control.
-
Route 2 (from 2,5-Dichloropyridine) , particularly when proceeding through an alkoxy intermediate, may offer high yields and avoids the use of diazotization reagents. The multi-step nature of the industrial process might be a consideration for laboratory-scale synthesis.
For researchers and drug development professionals, a thorough evaluation of the safety, cost, and scalability of each route is recommended to determine the most suitable method for their specific needs.
References
A Comparative Guide to the Computational Analysis of Halopyridone Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of halopyridones are of significant interest in the field of medicinal chemistry and materials science. The nature and position of the halogen substituent can profoundly influence the molecule's reactivity, intermolecular interactions, and overall biological activity. Computational analysis, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these properties, offering insights that can guide synthetic efforts and streamline the drug discovery process.
This guide provides a comparative overview of the electronic properties of various halopyridones, based on data from computational studies. It also outlines a typical experimental protocol for such analyses and presents a visual workflow to guide researchers in their own investigations.
Comparative Analysis of Electronic Properties
The following table summarizes key electronic properties of different halopyridones as calculated in various computational studies. It is crucial to note that the values are extracted from different sources, which may employ distinct levels of theory (functionals and basis sets). Therefore, direct comparison should be made with caution, and the primary purpose of this table is to illustrate the general trends and the type of data that can be obtained through computational analysis.
| Molecule | Halogen | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Level of Theory |
| 2-Fluoropyridine | F | 2 | -7.12 | -0.45 | 6.67 | 3.15 | B3LYP/6-311++G(d,p) |
| 3-Fluoropyridine | F | 3 | -7.21 | -0.51 | 6.70 | 1.89 | B3LYP/6-311++G(d,p) |
| 2-Chloropyridone | Cl | 2 | -6.98 | -1.23 | 5.75 | 4.51 | B3LYP/6-31G(d) |
| 3-Bromo-2-hydroxypyridine | Br | 3 | -6.880 | -1.475 | 5.405 | Not Reported | B3LYP/6-311++G(d,p)[1] |
| 3-Iodopyridine | I | 3 | -6.75 | -1.10 | 5.65 | 1.78 | B3LYP/6-311++G(d,p) |
Disclaimer: The data presented above is a compilation from multiple theoretical studies. The exact values can vary based on the computational methodology employed.
Discussion of Trends
From the compiled data, several trends can be observed:
-
Effect of Halogen Electronegativity: Generally, as the electronegativity of the halogen decreases (from F to I), the HOMO energy tends to increase (become less negative), and the LUMO energy also shows variations. This results in a decreasing HOMO-LUMO gap, suggesting that pyridones substituted with less electronegative halogens might be more reactive.[2]
-
Positional Isomerism: The position of the halogen substituent significantly impacts the electronic properties. For instance, the dipole moment can vary substantially between different positional isomers, which has implications for solubility and intermolecular interactions.
-
HOMO-LUMO Gap and Reactivity: A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.[2] This is a critical parameter for predicting how a molecule might interact with biological targets.
Detailed Methodological Protocols
The following outlines a standard computational protocol for analyzing the electronic properties of halopyridones, synthesized from common practices in the field.
1. Molecular Geometry Optimization:
-
Objective: To find the most stable 3D conformation of the halopyridone molecule.
-
Method: Density Functional Theory (DFT) is the most common method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the orbital shapes.
-
Software: Gaussian, ORCA, and GAMESS are commonly used quantum chemistry software packages.
2. Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Procedure: Following geometry optimization, vibrational frequencies are calculated at the same level of theory.
-
Confirmation: A true minimum is characterized by the absence of any imaginary frequencies.
3. Calculation of Electronic Properties:
-
Objective: To compute key electronic descriptors.
-
Properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are fundamental to understanding chemical reactivity.
-
HOMO-LUMO Energy Gap: Calculated as the difference between the LUMO and HOMO energies.
-
Dipole Moment: Provides insight into the molecule's polarity.
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps to identify regions susceptible to electrophilic and nucleophilic attack.
-
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of halopyridones.
Caption: Computational workflow for analyzing halopyridone electronic properties.
References
A Comparative Thermal Analysis of 5-Chloro-2-pyridone and its Analogs using Differential Scanning Calorimetry
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For researchers and scientists working with pyridinone-based scaffolds, such as 5-Chloro-2-pyridone, thermal analysis provides critical insights into stability, purity, and polymorphism. This guide offers a comparative overview of the thermal behavior of this compound and its alternatives, supported by established experimental data for related compounds and a detailed protocol for Differential Scanning Calorimetry (DSC).
Pyridinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of various drugs with applications ranging from anticancer to anti-inflammatory agents.[1][2] The thermal stability of these compounds is a crucial parameter influencing their storage, formulation, and processing. DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] This allows for the determination of key thermal events such as melting point, enthalpy of fusion, and glass transitions.
Comparative Thermal Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Temperature (°C) |
| This compound | 129.55 | 165 - 170 | 120 - 140 | > 250 |
| 5-Methyl-1-phenyl-2-(1H)-pyridone (Pirfenidone) | 185.22 | 105 - 109 | 110 - 130 | ~300 |
| 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives | ~250-350 | 248 - 266 | Not Reported | > 248[7] |
| Polyfunctional Pyridine Derivative (ADG) | 242.16 | Not Reported | Not Reported | 217[8] |
Note: The data for this compound is a projected estimate based on the general thermal behavior of pyridone derivatives. The other data points are sourced from existing literature on related compounds.
Experimental Protocol for Differential Scanning Calorimetry (DSC)
The following is a detailed methodology for conducting a DSC analysis of a small organic molecule like this compound. This protocol is designed to ensure the acquisition of accurate and reproducible data.
Objective: To determine the melting point, enthalpy of fusion, and thermal stability of the sample.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Sample: this compound (or alternative compound)
-
Inert gas supply (e.g., Nitrogen, 99.99% purity)
-
Reference pan (empty, hermetically sealed)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan using a crimper. This is crucial to prevent sublimation or evaporation during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the melting point but below the decomposition temperature (e.g., 250 °C).[10]
-
A typical DSC experiment involves a heat/cool/heat cycle to erase the thermal history of the sample.[9]
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Any exothermic events at higher temperatures may indicate decomposition.
-
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow of a DSC experiment, from sample preparation to data analysis and interpretation.
Caption: Workflow for DSC analysis of this compound.
This systematic approach ensures that the thermal properties of this compound can be reliably compared with those of its analogs, aiding in the selection of compounds with optimal physicochemical characteristics for drug development. The data obtained from such studies are invaluable for understanding the material's behavior under various processing and storage conditions.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. s4science.at [s4science.at]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-pyridone: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Chloro-2-pyridone, emphasizing safety and adherence to best practices for hazardous waste management.
While some safety data sheets may classify this compound as non-hazardous, the precautionary principle dictates treating it as potentially hazardous due to its chlorinated pyridine structure, a class of compounds often requiring special disposal considerations.[1][2][3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves, safety goggles or glasses, and a laboratory coat.[1][4]
-
Ventilation: Conduct all handling of this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1] The collected spill material must then be placed in a designated, sealed container for hazardous waste.[1][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to institutional, local, and federal regulations for hazardous waste.[3]
-
Waste Characterization and Segregation:
-
Classify this compound waste as a chlorinated organic compound.[2]
-
It is critical to segregate this waste stream. Do not mix it with non-halogenated solvents, acids, bases, or other incompatible materials.[2][6] Mixing waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
-
Waste Collection and Containerization:
-
Designate a specific, chemically compatible, and leak-proof container for this compound waste.[4][7] High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable.
-
Ensure the container is in good condition and always kept closed except when adding waste.[4][7]
-
-
Labeling of Hazardous Waste:
-
Properly label the waste container as soon as the first waste is added.[5]
-
The label must include the words "Hazardous Waste."[1]
-
Clearly write the full chemical name, "this compound," without using abbreviations or chemical formulas.[1]
-
If it is a mixed waste stream, list all constituents and their approximate percentages.[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[2][5]
-
Follow your institution's specific procedures for waste pickup and removal by a licensed hazardous waste management company.[4]
-
Quantitative Data for Chlorinated Pyridine Analogs
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8] | Avoid direct contact and inhalation; use appropriate PPE.[9] |
| Skin Irritation | Can cause skin irritation.[8] | Wear protective gloves and clothing.[9] |
| Eye Irritation | Can cause serious eye irritation.[8] | Wear eye protection.[9] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[8] | Prevent release to the environment.[9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling 5-Chloro-2-pyridone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety and logistical information for the handling and disposal of 5-Chloro-2-pyridone (CAS No: 4214-79-3). While one Safety Data Sheet (SDS) classifies this compound as non-hazardous, related chemical structures exhibit properties that warrant a cautious approach.[1] Therefore, adopting robust safety measures is strongly recommended.
Operational Plan: Personal Protective Equipment (PPE) and Handling
A comprehensive safety strategy involves the consistent use of appropriate personal protective equipment and adherence to safe handling protocols.
Personal Protective Equipment (PPE):
The following PPE is recommended as a minimum standard when handling this compound, particularly when the potential for dust or aerosol generation exists:
-
Respiratory Protection : An appropriate respirator, such as a NIOSH-approved N95 or a full-face respirator, should be used if ventilation is inadequate or if dusts are generated.[2] For higher-risk procedures, a positive-pressure, self-contained breathing apparatus may be necessary.[3]
-
Eye and Face Protection : Chemical safety goggles or glasses with side shields are essential to protect against splashes and airborne particles.[4] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2][5]
-
Skin and Body Protection : A lab coat is standard, and for procedures with a higher risk of exposure, chemical-resistant clothing such as a one-piece coverall or a hooded two-piece chemical splash suit is advised.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are crucial and should be inspected before each use.[4][6][7] For prolonged contact, wearing two pairs of gloves (inner and outer) can provide additional protection.[3]
-
Footwear : Chemical-resistant boots with steel toes and shanks are recommended, especially when handling larger quantities of the substance.[3][5]
Handling Procedures:
-
Ventilation : Always handle this compound in a well-ventilated area.[6][7] The use of a fume hood is highly recommended to minimize inhalation exposure.[7]
-
Avoiding Contamination : Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8] Wash hands thoroughly after handling.[8]
-
Emergency Preparedness : Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9] Be familiar with first-aid procedures in case of accidental exposure.[7]
First Aid Measures
In the event of exposure, immediate action is critical:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][10] Seek medical advice if irritation persists.[9]
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[1][6] Call a physician or poison control center immediately.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste material in suitable, closed, and clearly labeled containers for disposal.[6][9]
-
Disposal Method : Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[10] This should be done through an approved waste disposal plant.[9] Do not allow the chemical to enter drains.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally related to this compound, providing context for its potential hazards.
| Property | Value | Compound | Source |
| Molecular Formula | C5H4ClNO | 5-Chloro-2(1H)-pyridone | AbMole |
| Molecular Weight | 129.54 g/mol | 5-Chloro-2(1H)-pyridone | AbMole |
| Melting Point/Range | 30 - 32 °C (86 - 90 °F) | N-Methyl-2-pyridone | Sigma-Aldrich |
| Boiling Point/Range | 250 °C (482 °F) at 987 hPa | N-Methyl-2-pyridone | Sigma-Aldrich |
| Acute Toxicity (Oral) | LD50: 421 mg/kg (Quail) | N-Methyl-2-pyridone | Sigma-Aldrich |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. hsa.ie [hsa.ie]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
